molecular formula C5H4ClIN2 B1369877 6-Chloro-4-iodopyridin-3-amine CAS No. 351227-42-4

6-Chloro-4-iodopyridin-3-amine

Cat. No.: B1369877
CAS No.: 351227-42-4
M. Wt: 254.45 g/mol
InChI Key: UOICMMKVFPTQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOICMMKVFPTQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593467
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351227-42-4
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-iodopyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

6-Chloro-4-iodopyridin-3-amine (CAS No. 351227-42-4) is a halogenated aminopyridine derivative that has emerged as a critical building block in medicinal chemistry.[1][2][3][4][5] Its strategic placement of chloro, iodo, and amino functional groups on the pyridine ring offers a versatile platform for synthetic elaboration, enabling access to a diverse chemical space. For researchers in drug development, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational data that dictates formulation strategies, predicts pharmacokinetic behavior (ADME), and informs the design of robust synthetic routes.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we will delve into the causality behind experimental choices for property determination and provide field-proven protocols. This document is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this important chemical intermediate.

Chemical Identity and Core Properties

The unique arrangement of functional groups in this compound governs its reactivity and physical characteristics. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating amino group, creates a nuanced electronic profile that is key to its utility in cross-coupling and substitution reactions.

Below is a summary of its fundamental identifiers and key physicochemical data. It is critical to note that while some data, such as the ¹H NMR, is derived from experimental synthesis, other parameters like pKa and solubility are based on computational predictions and should be confirmed experimentally for critical applications.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-chloro-4-iodo-3-pyridinamine; 3-Amino-6-chloro-4-iodopyridine[1]
CAS Number 351227-42-4[6]
Molecular Formula C₅H₄ClIN₂[6]
Molecular Weight 254.46 g/mol [6]
Physical Form Solid; Faint yellow or white to off-white crystalline needles[3][7]
Boiling Point 359.4 ± 42.0 °C (Predicted)[1]
pKa 0.60 ± 0.10 (Predicted)[1]
Aqueous Solubility 0.236 mg/mL (Calculated, LogS = -2.22)[8]

Spectroscopic and Analytical Profile

Confirming the identity and purity of a chemical intermediate is paramount. The following section details the available experimental spectroscopic data for this compound and provides an expert analysis of the expected signals for other key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data has been reported for this compound, providing clear evidence of its core structure. The spectrum, typically run in CDCl₃, shows two distinct singlets for the aromatic protons and a broad singlet for the amine protons.[9]

  • ¹H-NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.

    • 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.

    • 4.13 (br s, 2H): The broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) - Expected Profile
  • Aromatic Carbons (90-160 ppm): Five distinct signals are expected in the aromatic region.

    • C-Cl (C6) and C-I (C4): These carbons directly bonded to halogens would be significantly deshielded, appearing further downfield. The carbon attached to iodine (C4) may be shifted further upfield than expected due to the "heavy atom effect".[10]

    • C-NH₂ (C3): The carbon attached to the amino group will also be downfield, typically in the 140-150 ppm range.

    • C-H (C2, C5): The carbons bonded to hydrogen will appear in the more upfield region of the aromatic spectrum (e.g., 110-130 ppm).

  • General Ranges: For substituted pyridines, carbons adjacent to the ring nitrogen typically appear around 150 ppm, while others appear between 120-140 ppm.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy - Expected Profile

The FTIR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

  • N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.[13]

  • N-H Bending (Scissoring) (1650-1580 cm⁻¹): A characteristic sharp band for the primary amine should appear in this region.[13]

  • C=C and C=N Stretching (1600-1400 cm⁻¹): Multiple bands corresponding to the stretching vibrations of the pyridine ring will be present.[7]

  • C-N Stretching (1335-1250 cm⁻¹): A strong band for the aromatic amine C-N bond is expected in this range.[13]

  • C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers (<800 cm⁻¹).

Mass Spectrometry (MS) - Expected Fragmentation

In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) should be readily observable at m/z ≈ 254 and 256, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely involve:

  • Loss of Iodine: A prominent peak corresponding to [M-I]⁺ would be expected due to the relative weakness of the C-I bond.

  • Loss of Chlorine: A peak for [M-Cl]⁺ would also be likely.

  • Ring Cleavage: Subsequent fragmentation of the pyridine ring, often involving the loss of HCN (27 Da), is a characteristic pathway for pyridine-containing compounds.[6][14]

Key Physicochemical Parameters and Their Determination

The following sections provide both the available (predicted) data and detailed, field-tested protocols for the experimental determination of solubility, lipophilicity, and acidity. Understanding these methods is crucial for generating reliable, publication-quality data.

Solubility

Solubility is a critical parameter that influences bioavailability and formulation. The predicted aqueous solubility of this compound is low, classifying it as poorly soluble.[8] This has significant implications, suggesting that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for in vivo applications.

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[15] It measures the concentration of a saturated solution after a prolonged equilibration period.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to 2 mL vial B Add chosen solvent (e.g., pH 7.4 buffer) A->B Step 1 C Seal vials and place in shaking incubator B->C Step 2 D Incubate for 24-48 hours at constant temperature (e.g., 25°C) C->D Step 3 E Centrifuge vials to pellet undissolved solid D->E Step 4 F Carefully collect supernatant E->F Step 5 G Filter supernatant through 0.22 µm syringe filter F->G Step 6 H Analyze filtrate concentration via HPLC-UV or LC-MS G->H Step 7 I Quantify against a standard curve H->I Step 8

Caption: Workflow for the Shake-Flask Solubility Assay.

Causality and Trustworthiness:

  • Why excess solid? To ensure that the solution reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why 24-48 hours? Many complex organic molecules, especially crystalline solids, dissolve slowly. A shorter incubation time might only yield a kinetic solubility value, which can be misleadingly high or low.

  • Why filtration? To remove any microscopic solid particles that did not pellet during centrifugation, ensuring that the analysis measures only the truly dissolved compound.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of membrane permeability and metabolic stability. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. No experimental LogP value for this compound is publicly available.

The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination. It correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Select 5-7 reference compounds with known LogP values B Inject standards onto C18 column under isocratic conditions A->B C Record retention times (tR) B->C D Plot known LogP vs. log(k) to create calibration curve C->D I Calculate log(k) for the test compound E k = (tR - t0) / t0 D->E J Interpolate LogP from the linear calibration curve D->J Use Curve F Dissolve test compound (this compound) G Inject onto the same HPLC system F->G H Determine its retention time (tR) G->H I->J

Caption: Workflow for LogP Determination via HPLC.

Causality and Trustworthiness:

  • Why a C18 column? The long alkyl chains of a C18 column provide a lipophilic stationary phase that mimics n-octanol, allowing for partitioning based on hydrophobicity.

  • Why log(k)? The capacity factor 'k' normalizes the retention time (tR) by accounting for the column's dead time (t0), providing a more accurate measure of the compound's interaction with the stationary phase. Using its logarithm linearizes the relationship with LogP.

  • Why a calibration curve? This is an indirect method. The calibration with known standards ensures the system is performing correctly and provides the linear equation used to accurately calculate the LogP of the unknown compound.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The predicted pKa of ~0.60 suggests the pyridinic nitrogen is weakly basic, heavily influenced by the electron-withdrawing halogens.[1] The amino group will also have a pKa, likely in the low single digits. Experimental determination is essential for understanding pH-dependent solubility and receptor binding.

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a dilute solution of the compound (e.g., 1 mM) A->B C Adjust initial pH to fully protonate/deprotonate species B->C D Place solution on stir plate with pH probe immersed C->D Start E Add small, precise aliquots of titrant (e.g., 0.1 M NaOH) D->E F Record pH after each addition once the reading stabilizes E->F F->E Repeat G Plot pH vs. Volume of Titrant F->G End H Calculate the first derivative (dpH/dV) to find the equivalence point (peak) G->H I The pH at half the equivalence volume is the pKa H->I

Caption: Workflow for pKa Determination by Potentiometry.

Causality and Trustworthiness:

  • Why calibrate the pH meter? The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers ensures linearity and accuracy across the measurement range.

  • Why a first derivative plot? Visually estimating the inflection point on a sigmoid curve can be subjective. The peak of the first derivative plot provides a mathematically precise and objective determination of the equivalence point.

  • Why the half-equivalence point? Based on the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This condition occurs at exactly half the volume of titrant needed to reach the equivalence point.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

Conclusion

This compound is a high-value intermediate whose full potential can only be realized with a deep understanding of its physicochemical properties. While experimental data in the public domain is limited, this guide has consolidated the available information and, more importantly, provided the robust, validated protocols necessary for researchers to generate this critical data in their own laboratories. By applying these spectroscopic and analytical methodologies, drug development professionals can proceed with confidence, ensuring the integrity of their research and accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

Introduction: The Strategic Importance of a Trifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4)

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, discuss its strategic applications in synthetic chemistry, and outline essential safety and handling procedures. This document is structured to serve as a practical and authoritative resource, grounding technical data with field-proven expertise.

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its value lies in the strategic arrangement of three distinct functional groups on the pyridine core: a nucleophilic amine, and two halogen atoms (chlorine and iodine) with differential reactivity. This trifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building diverse molecular libraries, particularly in the search for novel therapeutic agents.[2][3]

The chloro and iodo substituents serve as excellent handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4] The amino group, meanwhile, provides a site for amidation, alkylation, or participation in the formation of new heterocyclic rings.[5] This orthogonal reactivity is paramount in modern drug discovery, where the efficient construction of complex, three-dimensional molecules is a key driver of innovation.[6] This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively utilize it in a research and development setting.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physical data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 351227-42-4[7][8]
Molecular Formula C₅H₄ClIN₂[7][9][10]
Molecular Weight 254.46 g/mol [7][9][10]
Appearance Solid; white to off-white crystalline needles[1]
Purity Typically ≥97-98%[9]
Storage 2-8°C, inert atmosphere, keep in dark place[11]
InChI Key UOICMMKVFPTQMX-UHFFFAOYSA-N
SMILES c1c(c(cnc1Cl)N)I[1]
Spectroscopic Characterization: Confirming Identity

Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For this compound, the spectrum is characteristically simple and informative.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[7][8]

  • Interpretation:

    • δ 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected for an aromatic proton adjacent to the ring nitrogen.

    • δ 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.

    • δ 4.13 (br s, 2H): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.

Synthesis and Purification: A Validated Protocol

The most common and high-yielding synthesis of this compound involves the deprotection of its Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate.[7][8]

Reaction Scheme: Acid-Catalyzed Boc Deprotection

Synthesis_Workflow SM Boc-(6-Cl-4-I-pyridin-3-yl)-amine Reagents 3M HCl (aq) 60°C, 12h SM->Reagents Product This compound Reagents->Product caption Synthesis of this compound. Reactivity_Hub Core This compound Iodo Iodo (C4) Core->Iodo More reactive in cross-coupling Chloro Chloro (C6) Core->Chloro Less reactive in cross-coupling Amine Amine (N3) Core->Amine Nucleophilic Site Suzuki Suzuki, Stille, Sonogashira Coupling Iodo->Suzuki Buchwald Buchwald-Hartwig, Ullmann Coupling Chloro->Buchwald Nucleophilic Amidation, Alkylation, Ring Formation Amine->Nucleophilic caption Key reactive sites and associated transformations.

References

6-Chloro-4-iodopyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic structures, the substituted aminopyridine core has emerged as a privileged scaffold, particularly in the domain of kinase inhibitor design. This compound stands out as a highly functionalized and versatile intermediate, offering medicinal chemists a robust platform for generating diverse compound libraries. Its unique arrangement of a nucleophilic amine, a highly reactive iodo group, and a less reactive chloro group provides orthogonal chemical handles for sequential, site-selective modifications. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, reactivity, and strategic applications in drug discovery.

Chapter 1: Core Molecular Profile

This compound is a solid, heterocyclic building block whose utility is defined by its precise molecular architecture.[1][2] The fundamental properties of this compound are summarized below, providing the foundational data required for its use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₅H₄ClIN₂[3][2]
Molecular Weight 254.46 g/mol [3][2]
CAS Number 351227-42-4[3][1][2]
Appearance Solid[1]
Purity Typically ≥97%[2]
Storage Sealed in dry, Room Temperature[4]

Chapter 2: Synthesis and Purification Protocol

The reliable synthesis of this compound is critical for its application. A common and effective method involves the acidic deprotection of a Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. This process is efficient, yielding the desired product in high purity after chromatographic separation.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol)

  • 3 M Hydrochloric Acid (HCl) (600 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Petroleum Ether

Procedure:

  • Reaction Setup: Dissolve tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g) in 3 M hydrochloric acid (600 mL) in a suitable reaction vessel.

  • Heating: Heat the solution to 60°C and maintain this temperature with stirring for 12 hours to ensure complete deprotection.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~8 by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, using 10% ethyl acetate in petroleum ether as the eluent. This typically affords this compound as a purified solid (yields up to 93%).

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).

G cluster_0 Synthesis Workflow start Boc-Protected Precursor step1 Dissolve in 3M HCl start->step1 step2 Heat at 60°C for 12h (Deprotection) step1->step2 step3 Cool & Neutralize (pH 8 with NaHCO₃) step2->step3 step4 Extract with EtOAc step3->step4 step5 Wash, Dry (Na₂SO₄), & Concentrate step4->step5 step6 Purify via Column Chromatography step5->step6 end_product This compound step6->end_product

Caption: Workflow for the synthesis of this compound.

Chapter 3: Chemical Reactivity and Synthetic Strategy

The synthetic power of this compound lies in the differential reactivity of its three key functional groups. This allows for a planned, stepwise elaboration of the core structure, which is a cornerstone of modern library synthesis for drug discovery.

  • C4-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[5][6][7] and Sonogashira couplings. This position is ideal for the initial introduction of aryl, heteroaryl, or alkyl groups to build the core scaffold of the target molecule. The higher reactivity of the C-I bond compared to the C-Cl bond allows for high selectivity under standard coupling conditions.[8]

  • C6-Chloro Group: The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings than the C-I bond.[6] This allows it to remain intact during the initial functionalization at the C4 position. It can then be targeted for a second cross-coupling reaction under more forcing conditions or used in nucleophilic aromatic substitution (SₙAr) reactions. It is also a suitable handle for Buchwald-Hartwig amination, enabling the introduction of a secondary amine.[9][10][11]

  • C3-Amino Group: The primary amine at the C3 position is a potent hydrogen bond donor. In the context of kinase inhibitors, this group is often crucial for anchoring the molecule into the hinge region of the ATP-binding pocket.[12] While it can also act as a nucleophile, its primary role in many designs is as a key pharmacophoric feature.

Caption: Key reactivity sites on this compound.

Chapter 4: Applications in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[13] The aminopyridine scaffold is a well-established core for kinase inhibitors, prized for its ability to form key hydrogen bonds with the kinase hinge region.[12][14] this compound is an exemplary starting point for building such inhibitors.

The typical drug design strategy involves using the C4-iodo position as the primary point for diversification, introducing various substituents via Suzuki coupling to explore the solvent-front region of the ATP pocket. The C6-chloro position can then be used to attach vectors that extend into other pockets or to modulate the physicochemical properties of the compound. For instance, this scaffold is suitable for developing inhibitors for kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), where the aminopyridine motif is a known binder.[12][14] Fragment-based discovery has also highlighted the utility of related pyridopyrimidine series in developing potent kinase inhibitors for targets like MAP4K4.[15]

Chapter 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification: The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, differentially reactive functional groups provide a logical and efficient pathway for the synthesis of complex molecules. For research teams engaged in the development of kinase inhibitors and other targeted therapies, this compound offers a reliable and versatile starting point for building potent and selective drug candidates. Its well-defined reactivity allows for the systematic exploration of chemical space, making it an invaluable asset in any medicinal chemistry program.

References

A Technical Guide to the Synthesis of 6-Chloro-4-iodopyridin-3-amine via Acid-Catalyzed Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-4-iodopyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery and development. Its unique substitution pattern, featuring chloro, iodo, and amino groups, offers multiple reactive handles for diversification. This makes it a valuable precursor for synthesizing complex heterocyclic scaffolds, particularly kinase inhibitors and other targeted therapeutics, through well-established methodologies like Suzuki and Buchwald-Hartwig cross-coupling reactions.[1][2][3]

This guide provides an in-depth technical overview of a robust and high-yielding method for the synthesis of this compound. The core of this process is the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. We will explore the mechanistic underpinnings of this deprotection, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for ensuring a successful synthesis.

Part 1: The Chemistry of Boc Deprotection

The Strategic Role of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[4] Its utility stems from its remarkable stability under a wide range of conditions—including basic, hydrogenolytic, and mildly acidic environments—while being readily and cleanly cleaved under moderately to strongly acidic conditions.[5] This orthogonality is essential in multi-step syntheses, allowing chemists to selectively unmask an amine for subsequent reactions without disturbing other sensitive functionalities.

In the context of our target molecule, the Boc group on the 3-amino position of the pyridine ring ensures that this nucleophilic site does not interfere with reactions that might be performed elsewhere on the molecule during the synthesis of the carbamate precursor itself.[1]

Mechanism of Acid-Catalyzed Cleavage

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds through a well-understood E1 elimination pathway, which is initiated by protonation of the carbamate.[5][6]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6]

  • Formation of a Stable Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[6]

  • Formation of the Amine Salt: The newly liberated free amine is basic and, in the acidic medium, is immediately protonated to form the corresponding ammonium salt (in this case, an aminopyridinium salt).

The tert-butyl cation generated can potentially alkylate other nucleophilic species in the reaction mixture.[7][8] However, in this specific synthesis, the primary side products are isobutylene (from deprotonation of the cation) and tert-butanol (if water is present), which are volatile and easily removed during workup.[9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Part 2: Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis of this compound, adapted from established literature methods.[10][11]

Materials and Reagents
ReagentCAS NumberMolecular Wt.Purpose
tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate400777-00-6354.57 g/mol Starting Material
Hydrochloric Acid (3 M aq.)7647-01-036.46 g/mol Deprotection Reagent
Sodium Bicarbonate (Saturated aq. solution)144-55-884.01 g/mol Neutralizing Base
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Petroleum Ether8032-32-4-Chromatography Eluent
Brine (Saturated aq. NaCl solution)7647-14-558.44 g/mol Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Silica Gel (230-400 mesh)7631-86-9-Stationary Phase
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28.2 mmol).

  • Add 3 M hydrochloric acid (600 mL). The starting material may not fully dissolve initially.

2. Reaction Execution:

  • Heat the mixture to 60°C in an oil bath with vigorous stirring.

  • Maintain the reaction at 60°C for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • TLC Monitoring: Prepare an eluent system (e.g., 20% EtOAc in hexanes). Spot the starting material (dissolved in EtOAc) and an aliquot from the reaction mixture (neutralized with NaHCO₃ and extracted into a small amount of EtOAc) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

3. Workup and Neutralization:

  • After 12 hours, remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Carefully adjust the pH of the acidic solution to ~8 by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the base in portions to control the effervescence.

  • Transfer the neutralized mixture to a 2 L separatory funnel.

4. Extraction and Isolation:

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with saturated brine (100 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

5. Purification:

  • Purify the crude product by silica gel column chromatography.

  • The recommended eluent is a 10% solution of ethyl acetate in petroleum ether.[10][11]

  • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Expected Results and Characterization
ParameterValue
Typical Yield ~93% (e.g., 6.6 g from 10.0 g starting material)[10]
Appearance Off-white to light brown solid
¹H-NMR (400 MHz, CDCl₃) δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)[10][11]

Part 3: Workflow and Safety

Synthesis Workflow Diagram

The entire process, from reaction setup to final product isolation, can be visualized as a linear workflow.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Carbamate + 3M HCl) B 2. Heating (60°C, 12 hours) A->B Heat C 3. Workup (Cooling & Neutralization with NaHCO₃) B->C Monitor w/ TLC D 4. Extraction (Ethyl Acetate) C->D pH ~8 E 5. Drying & Concentration D->E Combine Organic Layers F 6. Purification (Silica Gel Chromatography) E->F Crude Product G 7. Final Product (this compound) F->G Pure Fractions

Caption: Overview of the synthesis workflow.

Safety and Handling
  • Hazardous Reagents: Both hydrochloric acid and the chlorinated/iodinated pyridine compounds are hazardous.[12] Hydrochloric acid is corrosive and can cause severe burns. The organic compounds should be treated as irritants and potentially harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure, especially the handling of acids and solvents, must be performed in a well-ventilated chemical fume hood.

  • Neutralization: The neutralization step with sodium bicarbonate produces a significant amount of CO₂ gas. This must be done slowly and in a large enough vessel to prevent pressure buildup and overflow.

Conclusion

The acid-catalyzed deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate is an efficient, high-yielding, and reliable method for the production of this compound. The procedure relies on fundamental and well-understood principles of organic chemistry, utilizing the acid-lability of the Boc protecting group. By following the detailed protocol and adhering to safety precautions, researchers can consistently produce this valuable chemical intermediate, enabling further exploration in the synthesis of novel and complex molecules for drug development and other applications.

References

Reactivity of the C-I versus C-Cl bond in 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differential Reactivity of the C-I versus C-Cl Bond in 6-Chloro-4-iodopyridin-3-amine

This guide provides a comprehensive analysis of the chemoselective functionalization of this compound, a versatile building block in medicinal chemistry and materials science.[1][2][3] We will explore the fundamental principles governing the differential reactivity of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Fundamental Principles: The C-I vs. C-Cl Reactivity Divide

The ability to selectively functionalize one halogen in the presence of another is a cornerstone of modern synthetic strategy. In dihalogenated substrates like this compound, the pronounced difference in reactivity between the C-I and C-Cl bonds allows for precise, stepwise molecular elaboration. This selectivity is primarily governed by two key factors: bond dissociation energy and the kinetics of oxidative addition.

Bond Dissociation Energy (BDE)

The strength of a chemical bond is quantified by its bond dissociation energy (BDE)—the energy required to break the bond homolytically.[4] The C-X bond strength for aryl halides follows a clear trend, increasing significantly from iodine to chlorine. The C-I bond is substantially weaker than the C-Cl bond, making it more susceptible to cleavage.[5][6][7]

This trend is the thermodynamic basis for the observed reactivity differences. A lower BDE means that less energy is required to break the C-I bond, facilitating its entry into catalytic cycles under milder conditions than those needed to activate the more robust C-Cl bond.[5][6]

Table 1: Average Bond Dissociation Energies of Phenyl Halides

Bond Bond Dissociation Energy (kJ/mol) Bond Dissociation Energy (kcal/mol)
C-I ~213 ~51
C-Br ~285 ~68
C-Cl ~327 ~78
C-F ~485 ~116

Values are approximate and can vary based on the specific molecular structure. Data synthesized from multiple sources.[8][9]

The Critical Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][10][11] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II).

The rate of oxidative addition follows the trend: C-I > C-Br > C-OTf > C-Cl .[10][12] This kinetic preference is directly related to the bond dissociation energies. The weaker C-I bond undergoes oxidative addition much more rapidly and under significantly milder conditions than the C-Cl bond.[11][12] This large kinetic window is what allows for the exquisite chemoselectivity observed in the functionalization of this compound. Electron-rich phosphine ligands on the palladium catalyst can accelerate the oxidative addition of less reactive aryl chlorides, but typically, standard conditions will favor the C-I bond exclusively.[10]

Case Study: this compound

The substrate this compound presents an excellent platform for demonstrating selective cross-coupling.[13][14] The pyridine ring is an electron-deficient system, and its reactivity is further modulated by the electronic properties of its substituents:

  • Pyridine Nitrogen: Acts as an electron-withdrawing group, influencing the electrophilicity of the ring carbons.

  • Chloro Group (C6): A moderately electron-withdrawing group.

  • Amino Group (C3): A strong electron-donating group.

  • Iodo Group (C4): The most reactive site for cross-coupling.

Despite the complex electronic landscape, the intrinsic reactivity dictated by the C-X bond strength is the dominant factor. The C-I bond at the C4 position is the primary site of reaction in palladium-catalyzed cross-couplings, leaving the C-Cl bond at the C6 position intact for subsequent transformations.

Chemoselective Functionalization: Protocols and Mechanisms

The differential reactivity of this compound can be exploited in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[1][15] For this compound, this reaction proceeds selectively at the C4 position.

  • Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-3-amine.

The conditions are optimized to be energetic enough to facilitate the oxidative addition of the C-I bond into the Pd(0) catalyst but mild enough to leave the stronger C-Cl bond untouched. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex Ar-Ar' trans_complex->re_complex base_out I-B(OR)₂ + Base-H⁺ trans_complex->base_out center input1 Ar-I input1->oa_complex input2 Ar'-B(OR)₂ input2->trans_complex base_in Base base_in->trans_complex

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling

The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a dual palladium and copper catalyst system.[16] This reaction is highly effective for the selective alkynylation of the C-I bond.[17][18]

  • Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add a terminal alkyne (1.1-1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), which also serves as a co-solvent.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Workup: Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the 4-alkynyl-6-chloropyridin-3-amine product.

The Sonogashira reaction proceeds under very mild conditions, which are ideal for selectively targeting the C-I bond.[16] The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle is believed to activate the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII I-Pd(II)L₂-Ar Pd0->PdII Oxidative Addition (Ar-I) PdII_alkyne R-C≡C-Pd(II)L₂-Ar PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_alkyne->Product CuI CuI Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide Cu_acetylide->PdII To Pd Cycle BaseH Base-H⁺X⁻ Cu_acetylide->BaseH Alkyne H-C≡C-R Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Figure 2. Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[19][20] It allows for the coupling of an aryl halide with a primary or secondary amine. This reaction can be used to selectively install a new amino or amido functionality at the C4 position of the pyridine ring.

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.[21]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired 4-(substituted)amino-6-chloropyridin-3-amine derivative.

This reaction often requires more forcing conditions than Suzuki or Sonogashira couplings, but selectivity can still be readily achieved.[22] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition of the C-I bond, and facilitate the final reductive elimination step to form the C-N bond.[23] The strong base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[19]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(I)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂')L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product base_out Base-H⁺I⁻ amido_complex->base_out input1 Ar-I input1->oa_complex input2 HNR₂' input2->oa_complex base_in Base base_in->oa_complex

Figure 3. Simplified Buchwald-Hartwig amination catalytic cycle.

Workflow for Stepwise Functionalization

The predictable, selective reactivity of the C-I bond provides a clear strategic workflow for elaborating the this compound scaffold. The C-I bond is functionalized first, preserving the C-Cl bond for a subsequent, different coupling reaction under more forcing conditions if desired.

workflow start This compound step1 Selective Cross-Coupling (Suzuki, Sonogashira, etc.) start->step1 intermediate 4-Substituted-6-chloropyridin-3-amine step1->intermediate step2 Second Cross-Coupling (at C-Cl bond) intermediate->step2 final 4,6-Disubstituted-pyridin-3-amine step2->final

Figure 4. Strategic workflow for sequential functionalization.

Conclusion

The differential reactivity between the C-I and C-Cl bonds in this compound is a powerful tool for synthetic chemists. Grounded in the fundamental principles of bond dissociation energy and the kinetics of oxidative addition, the chemoselective functionalization of the C-I bond is reliable and predictable across a range of palladium-catalyzed cross-coupling reactions. By understanding and applying the protocols detailed in this guide, researchers can leverage this selectivity to construct complex molecular architectures with precision and efficiency, accelerating discovery in drug development and materials science.

References

The Strategic Utility of 6-Chloro-4-iodopyridin-3-amine: An In-depth Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-chloro-4-iodopyridin-3-amine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and crucially, its reactivity, with a focus on strategic, regioselective functionalization. This guide will illuminate the causality behind experimental choices in leveraging this molecule's unique halogenated structure for the synthesis of complex molecular architectures, particularly in the context of kinase inhibitor discovery. Detailed, field-proven protocols and comprehensive spectroscopic data are provided to ensure scientific integrity and practical applicability.

Introduction: The Value Proposition of a Dihalogenated Pyridine

In the landscape of heterocyclic chemistry, pyridines are a cornerstone scaffold, prevalent in a vast array of pharmaceuticals and agrochemicals. The strategic introduction of multiple, distinct functional groups onto this core is a key challenge and opportunity in the design of novel bioactive molecules. This compound emerges as a highly valuable building block due to the presence of three key functional handles: a nucleophilic amino group and two halogen atoms (chloro and iodo) with differential reactivity. This unique arrangement allows for a programmed, stepwise approach to molecular elaboration, making it an ideal starting material for the construction of diverse and complex substituted pyridines.

The primary utility of this compound lies in its capacity for selective cross-coupling and nucleophilic substitution reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This predictable disparity in reactivity is the linchpin for the regioselective synthesis of polysubstituted pyridines, a critical advantage in structure-activity relationship (SAR) studies during drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

PropertyValueReference
CAS Number 351227-42-4[1]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [1]
Appearance Solid
Purity ≥97%[1]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[2]

Interpretation: The ¹H NMR spectrum shows two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The broad singlet at 4.13 ppm is characteristic of the amine protons.

Infrared (IR) Spectroscopy: The IR spectrum of a primary aromatic amine like this compound is expected to exhibit characteristic absorption bands.[3]

  • N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric vibrations of the primary amine.[3]

  • N-H bending: A band in the range of 1650-1580 cm⁻¹.[3]

  • C-N stretching (aromatic): A strong band between 1335-1250 cm⁻¹.[3]

  • C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 254, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, with a common and well-documented method involving the deprotection of a carbamate-protected precursor.

G cluster_synthesis Synthesis Workflow start tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate step1 Deprotection product This compound

Detailed Experimental Protocol: Synthesis

This protocol is based on established and published procedures.[2]

Step 1: Deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate

  • To a solution of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol) in a suitable reaction vessel, add 3 M hydrochloric acid (600 mL).

  • Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in petroleum ether) to afford this compound as a solid (typical yield: ~93%).[2]

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the reference data. The melting point should also be determined and compared to the literature value, if available.

Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its three functional groups. The general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for the selective functionalization of the 4-position (iodo) while leaving the 6-position (chloro) intact for subsequent transformations. The 3-amino group can also participate in a variety of reactions, including acylation, alkylation, and cyclization.

G

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the more reactive C-I bond.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a generalized procedure based on established methods for similar dihalogenated pyridines.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-4-(hetero)arylpyridin-3-amine.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be directed to the C4-position under appropriate conditions.[4][5]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol is a general guideline and may require optimization for specific amine substrates.[6]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-3.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with vigorous stirring, typically between 80-110°C.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling work-up and purification.

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[3] While a direct synthesis of a marketed drug from this compound is not prominently featured in the readily available literature, its structural motifs are highly relevant to potent kinase inhibitors such as the BRAF inhibitors Vemurafenib and Dabrafenib. The synthesis of analogues of these drugs often involves the coupling of a substituted aminopyridine core with other heterocyclic systems.

Case Study: Conceptual Synthesis of a Dabrafenib Analogue

Dabrafenib is a potent inhibitor of BRAF kinase.[7] A key fragment of Dabrafenib is a disubstituted aminopyrimidine. This compound can serve as a starting point for the synthesis of structurally related analogues where the pyrimidine core is replaced by a pyridine core.

G

This conceptual pathway highlights the strategic utility of this compound. The first step would involve a regioselective Suzuki coupling at the 4-position with a suitable thiazole boronic acid derivative. The resulting intermediate, a 6-chloro-4-(thiazol-5-yl)pyridin-3-amine, could then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the 6-position with the appropriate sulfonamide side chain to yield the final Dabrafenib analogue. This stepwise functionalization allows for the precise and controlled assembly of a complex, drug-like molecule.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a powerful and versatile heterocyclic building block that offers medicinal chemists a strategic advantage in the synthesis of complex molecular targets. Its key feature is the differential reactivity of the chloro and iodo substituents, which enables a predictable and regioselective approach to the construction of polysubstituted pyridines. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, supported by detailed protocols and a conceptual framework for its use in drug discovery. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful research and development endeavors.

References

The Strategic Deployment of 6-Chloro-4-iodopyridin-3-amine in the Frontier of Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Modern Researcher

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space available to discovery scientists, the substituted pyridine scaffold has consistently emerged as a privileged structure, present in a multitude of commercial insecticides, herbicides, and fungicides.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-4-iodopyridin-3-amine (1) . Its unique trifunctional nature—an amino group flanked by two differentially reactive halogen atoms—positions it as a powerful synthon for the rapid generation of diverse and complex molecular architectures. We will explore its intrinsic chemical reactivity and outline strategic applications in the design and synthesis of next-generation agrochemicals, grounded in established bioisosteric principles and structure-activity relationships.

The Chemical Potential of this compound: A Trifunctional Scaffold

The synthetic utility of 1 (CAS No. 351227-42-4) is rooted in the distinct reactivity of its three functional groups. The C4-I bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more inert C6-Cl bond.[3][4] This reactivity differential allows for a regioselective and sequential approach to molecular elaboration.[5] Furthermore, the C6-Cl bond can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr), while the 3-amino group offers a handle for amide bond formation, diazotization, or directing group chemistry.

Application in Herbicide Discovery: Targeting HPPD Inhibition

Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are a critical tool in modern weed management.[6][7][8] The efficacy of many HPPD inhibitors is derived from a triketone moiety chelating a ferrous ion in the enzyme's active site, accompanied by a substituted aromatic ring that engages in crucial π-π stacking interactions with key phenylalanine residues.[9][10] this compound serves as an excellent starting point for novel HPPD inhibitors by leveraging its functionalities to construct the required pharmacophore.

Proposed Synthetic Strategy for Pyridine-Based HPPD Inhibitors

A plausible synthetic route, outlined below, employs a sequential cross-coupling strategy to introduce the necessary aryl and triketone precursor moieties.

G cluster_0 Step 1: Arylation at C4 cluster_1 Step 2: Amide Formation cluster_2 Step 3: Pharmacophore Completion A This compound (1) B Suzuki Coupling (ArB(OH)2, Pd catalyst) A->B Regioselective C-C bond formation C 6-Chloro-4-aryl-pyridin-3-amine (2) B->C D Acylation (Triketone precursor) C->D Amine functionalization E N-(6-Chloro-4-aryl-pyridin-3-yl) derivative (3) D->E F Cyclization/Final Modification E->F Construction of active moiety G Novel HPPD Inhibitor F->G G cluster_0 Step 1: Alkynylation at C4 cluster_1 Step 2: Amination at C6 cluster_2 Step 3: Final Diversification A This compound (1) B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Selective C-C bond formation C 4-Alkynyl-6-chloro-pyridin-3-amine (4) B->C D Buchwald-Hartwig Amination (R-NH2, Pd catalyst) C->D Selective C-N bond formation E 4-Alkynyl-6-amino-pyridin-3-amine derivative (5) D->E F Further Functionalization (e.g., at 3-amino group) E->F G Novel nAChR Modulator F->G G cluster_0 Step 1: Azole Installation cluster_1 Step 2: C6 Functionalization A This compound (1) B Suzuki Coupling (Azole-B(OH)2, Pd catalyst) A->B Selective C-C bond formation C 4-(Azolyl)-6-chloro-pyridin-3-amine (6) B->C D Nucleophilic Aromatic Substitution (e.g., R-OH, R-SH) C->D Displacement of Chlorine E 4-(Azolyl)-6-substituted-pyridin-3-amine (7) D->E

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 6-Chloro-4-iodopyridin-3-amine in Medicinal Chemistry

The this compound scaffold is a privileged starting material in contemporary drug discovery. Its unique electronic and steric properties, characterized by two distinct halogen atoms at positions amenable to selective functionalization, make it a versatile building block for complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the strategic elaboration of this core structure.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyridyl core and a wide array of boronic acids or their derivatives, enabling the synthesis of diverse libraries of compounds for biological screening.[1][2][3]

This application note provides a comprehensive guide to the Suzuki coupling of this compound, delving into the mechanistic rationale behind the protocol, offering a detailed step-by-step procedure, and addressing common challenges and optimization strategies. The inherent reactivity difference between the C-I and C-Cl bonds allows for selective coupling, a key consideration in multi-step synthetic sequences.[2]

Mechanistic Insights: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[4][5][6][7] For this compound, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective oxidative addition at the 4-position under carefully controlled conditions.[2][8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[4][5][6] The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process.[6][9][10][11]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation Ar'B(OH)₂ Base PdII_Aryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Reagent Selection

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters:

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)These are robust and versatile catalysts for coupling aryl iodides.[8][12] For the less reactive C-Cl bond, more specialized catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[12][13][14]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[12][13][14] The choice of base can also influence the reaction rate and selectivity.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OA mixture of an organic solvent and water is often optimal. Water aids in the dissolution of the inorganic base and can accelerate the transmetalation step.[15][16][17][18]
Boronic Acid/Ester Arylboronic acids or pinacol estersWhile boronic acids are commonly used, their corresponding pinacol esters can offer greater stability and reduced side reactions like protodeboronation.[14]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially when coupling less reactive aryl chlorides.[12][14]

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Degassed Solvent B->C D Add Catalyst & Ligand C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H I Characterize Product H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[12][14]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14][19]

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[14]

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12][14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-4-arylpyridin-3-amine.[3][14]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or suboptimal base/solvent.Screen different palladium catalysts and ligands.[13][14] Increase the reaction temperature. Screen alternative bases and solvent systems.[12]
Protodeboronation of Boronic Acid Presence of water and strong base.Use a boronic ester (e.g., pinacol ester) which is more stable.[14] Minimize water content if possible, or use a milder base.
Dehalogenation of Starting Material Presence of hydride sources or prolonged reaction times.Ensure solvents are anhydrous and free of potential hydride sources. Optimize the reaction time to avoid over-exposure to reaction conditions.[14]
Catalyst Poisoning by Amino Group The amino group can coordinate to the palladium center, inhibiting its catalytic activity.While often not necessary for this substrate, protection of the amino group (e.g., as an acetamide) can be considered in challenging cases.[13]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of a wide range of substituted aminopyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently access these valuable building blocks for drug discovery and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization.

References

Application Notes and Protocols: Palladium Catalyst Systems for Cross-Coupling with 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines are indispensable building blocks. Among these, 6-chloro-4-iodopyridin-3-amine stands out as a particularly versatile scaffold. Its di-halogenated nature, with two distinct carbon-halogen bonds (C-I and C-Cl), presents a unique opportunity for sequential and site-selective functionalization. This allows for the rapid construction of complex molecular architectures and diverse compound libraries, which are crucial for the discovery of new therapeutic agents.[1][2][3] The strategic application of palladium-catalyzed cross-coupling reactions is paramount to unlocking the full synthetic potential of this substrate.[4][5][6][7]

The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom, render the C4-I bond significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the C6-Cl bond. This differential reactivity is the cornerstone of achieving high regioselectivity in cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalyst systems for the selective functionalization of this compound. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into catalyst selection to empower the synthesis of novel pyridine derivatives.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][6] These reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[5][8]

The General Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, this compound), inserting into the carbon-halogen bond to form a Pd(II) complex.[4][5]

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[4][5]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Site Selectivity with this compound

For dihalogenated pyridines, the site of the initial cross-coupling is generally predictable. Halides positioned alpha to the nitrogen atom are typically more reactive.[1][3] However, in the case of this compound, the significantly weaker C-I bond compared to the C-Cl bond dictates that the initial oxidative addition of palladium will occur selectively at the C4 position. This inherent reactivity allows for the primary functionalization at the iodo-substituted position while leaving the chloro-substituent intact for subsequent transformations.

Application Protocols

The following sections provide detailed protocols for three of the most synthetically valuable palladium-catalyzed cross-coupling reactions for functionalizing this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide.[6][8] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6][7][9]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-6-chloropyridin-3-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).[10]

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired 4-aryl-6-chloropyridin-3-amine.[10]

Data Summary Table: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/Ethanol/H₂ORefluxHigh
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90High
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.[7][14]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-alkynyl-6-chloropyridin-3-amine derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table: Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRTHigh
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiethylamineTHFRTHigh
31-HexynePd(dppf)Cl₂CuIK₂CO₃DMF60Good
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[15][16][17] This reaction has become a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in many pharmaceuticals.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-6-chloro-4-aminopyridin-3-amine derivatives.

Materials:

  • This compound

  • Amine coupling partner (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a vial add palladium(II) acetate (0.02 eq) and BrettPhos (0.04 eq).

  • Outside the glovebox, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous THF.[10]

  • Add LiHMDS (2.0 eq) to the mixture.[10]

  • Seal the vial and heat the reaction mixture at 65 °C for 16 hours.[10]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[10]

Data Summary Table: Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ / BrettPhosLiHMDSTHF65Good-High
2MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene80High
3BenzylaminePd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane100Good

Experimental Workflow and Logical Relationships

The successful execution of these cross-coupling reactions relies on a systematic workflow and an understanding of the interplay between various reaction parameters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant Preparation (Substrate, Reagent, Solvent) Reaction_Setup Reaction Setup (Inert atmosphere) Reactant_Prep->Reaction_Setup Catalyst_Prep Catalyst System Preparation (Pd source, Ligand, Base) Catalyst_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product_Analysis Product Analysis (NMR, MS) Purification->Product_Analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The choice of ligand is critical and can significantly influence the outcome of the reaction.[20][21] Sterically hindered and electron-rich phosphine ligands, such as SPhos, RuPhos, and BrettPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[22] The selection of the base and solvent system is also crucial for optimizing the reaction conditions and ensuring the solubility of all components.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and efficient strategy for the synthesis of a diverse array of novel pyridine derivatives. The protocols and data presented in these application notes provide a robust foundation for researchers to successfully employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and the influence of various reaction parameters is key to achieving high yields and selectivities, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Fused Pyridine Heterocycles from 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-4-iodopyridin-3-amine in Medicinal Chemistry

Fused pyridine heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including applications in oncology and virology. The strategic functionalization of the pyridine ring is paramount in modulating the physicochemical and pharmacological properties of these molecules. This compound is a highly versatile building block for the synthesis of a diverse array of fused pyridine systems. Its distinct halogen atoms at the 4- and 6-positions, coupled with the nucleophilic amino group at the 3-position, offer orthogonal reactivity that can be exploited for sequential, site-selective transformations. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a variety of substituents at the 4-position, which can then be utilized in subsequent intramolecular cyclization reactions to construct the fused ring system. This application note provides detailed protocols and technical insights for the synthesis of various fused pyridine heterocycles, including pyrido[3,4-b]pyrazines, furo[3,4-c]pyridines, and pyrrolo[3,4-c]pyridines, starting from this compound.

Strategic Overview: A Modular Approach to Fused Pyridine Synthesis

The synthetic strategy hinges on a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: Selective functionalization at the C4-iodo position via established cross-coupling methodologies such as Sonogashira, Suzuki, or Buchwald-Hartwig reactions.

  • Intramolecular Cyclization: Subsequent ring closure to form the desired fused heterocyclic system. The nature of the substituent introduced in the first step dictates the type of cyclization and the resulting fused ring.

G A This compound B Sonogashira Coupling (Alkynylation) A->B R-C≡CH, Pd/Cu cat. C Suzuki Coupling (Vinylation/Arylation) A->C R-B(OH)₂, Pd cat. D Buchwald-Hartwig Amination (Amination) A->D R₂NH, Pd cat. L Pyrido[3,4-b]pyrazines A->L Condensation with α-dicarbonyl compounds E 4-Alkynyl-6-chloropyridin-3-amine B->E F 4-Vinyl/Aryl-6-chloropyridin-3-amine C->F G 4-Amino-6-chloropyridin-3-amine Derivative D->G H Intramolecular Cyclization E->H Annulation F->H Annulation G->H Annulation I Furo[3,4-c]pyridines H->I J Pyrido[3,4-d]pyridazines H->J K Pyrrolo[3,4-c]pyridines H->K

Caption: General synthetic strategies for fused pyridines.

Synthesis of Pyrido[3,4-b]pyrazines: A Direct Condensation Approach

Pyrido[3,4-b]pyrazines are an important class of heterocycles, with several derivatives showing promise as protein kinase inhibitors.[1] A straightforward approach to this scaffold from this compound involves a condensation reaction with an α-dicarbonyl compound, followed by oxidation. In this case, the vicinal diamine precursor is generated in situ.

Protocol 1: Synthesis of 2,3-Disubstituted 8-Chloro-5-iodopyrido[3,4-b]pyrazines

This protocol outlines the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Benzil (or other α-dicarbonyl compound)

  • Ethanol

  • Acetic Acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the α-dicarbonyl compound (e.g., benzil, 1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrido[3,4-b]pyrazine.

Expected Outcome: This reaction typically affords the product in good to excellent yields. The resulting 8-chloro-5-iodopyrido[3,4-b]pyrazine can be further functionalized at both the chloro and iodo positions.

Synthesis of Furo[3,4-c]pyridines via Sonogashira Coupling and Intramolecular Cyclization

The furo[3,4-c]pyridine scaffold is present in various biologically active compounds. A powerful strategy for its synthesis involves a Sonogashira coupling to introduce an alkyne at the 4-position, followed by an intramolecular cyclization.

Protocol 2: Synthesis of 4-Substituted-7-chloro-1,3-dihydrofuro[3,4-c]pyridines

This two-step protocol involves an initial Sonogashira coupling followed by a base- or metal-catalyzed cyclization.

Step 1: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.[2]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 4-alkynyl-6-chloropyridin-3-amine intermediate.

Step 2: Intramolecular Cyclization

Materials:

  • 4-Alkynyl-6-chloropyridin-3-amine intermediate

  • Potassium tert-butoxide (t-BuOK) or a gold catalyst (e.g., AuCl₃)

  • Toluene or DMF, anhydrous

Procedure (Base-mediated):

  • Dissolve the 4-alkynyl-6-chloropyridin-3-amine intermediate (1.0 eq) in anhydrous toluene.

  • Add potassium tert-butoxide (1.5 eq) in portions at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the furo[3,4-c]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd/Cu co-catalytic system is standard for Sonogashira couplings, efficiently facilitating the C-C bond formation between the aryl iodide and the terminal alkyne.[2]

  • Base: Triethylamine acts as a base to neutralize the HI formed during the reaction and also serves as a solvent.

  • Cyclization Catalyst: A strong base like potassium tert-butoxide can deprotonate the amino group, which then attacks the alkyne in a 5-exo-dig cyclization. Alternatively, gold catalysts are known to be highly effective for the hydroamination of alkynes.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C Pd(PPh₃)₂Cl₂ / CuI, TEA A->C B Terminal Alkyne B->C D 4-Alkynyl-6-chloropyridin-3-amine C->D E 4-Alkynyl-6-chloropyridin-3-amine F Base (e.g., t-BuOK) or Gold Catalyst E->F G Furo[3,4-c]pyridine F->G

Caption: Workflow for Furo[3,4-c]pyridine synthesis.

Synthesis of Pyrrolo[3,4-c]pyridines via Buchwald-Hartwig Amination and Cyclization

The pyrrolo[3,4-c]pyridine core is another important heterocyclic system. A synthetic route to this scaffold can be envisioned through an initial Buchwald-Hartwig amination to introduce a suitable amine, followed by a cyclization step.

Protocol 3: Synthesis of Substituted 7-Chloro-2,3-dihydropyrrolo[3,4-c]pyridines

This protocol details the synthesis of pyrrolo[3,4-c]pyridines through a palladium-catalyzed amination followed by an intramolecular cyclization.

Step 1: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary amine (e.g., aminoacetaldehyde dimethyl acetal)

  • Pd₂(dba)₃

  • Xantphos (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 eq), the primary amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.[3]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the 4-amino-substituted intermediate.

Step 2: Intramolecular Cyclization (Pictet-Spengler type)

Materials:

  • 4-Amino-substituted intermediate (with an acetal-protected aldehyde)

  • Trifluoroacetic acid (TFA) or other strong acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the intermediate from Step 1 in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the pyrrolo[3,4-c]pyridine.

Mechanistic Rationale:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle, especially with potentially chelating substrates like aminopyridines. The subsequent acid-catalyzed cyclization proceeds via a Pictet-Spengler type mechanism, where the acetal is hydrolyzed to the aldehyde, which then undergoes condensation with the pyridine's 3-amino group, followed by an intramolecular electrophilic attack of the resulting iminium ion onto the electron-rich pyridine ring (if activated) or a related cyclization pathway.

Reaction TypeKey ReagentsCatalyst/ConditionsResulting IntermediateFused Heterocycle
Condensation α-DicarbonylAcetic acid, reflux-Pyrido[3,4-b]pyrazine
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuI, TEA4-Alkynyl-pyridin-3-amineFuro[3,4-c]pyridine
Buchwald-Hartwig Primary aminePd₂(dba)₃/Xantphos, Cs₂CO₃4-Amino-pyridin-3-aminePyrrolo[3,4-c]pyridine

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of fused pyridine heterocycles. The differential reactivity of its two halogen substituents allows for a modular and strategic approach to complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to access these important scaffolds. Further exploration of different cross-coupling partners and cyclization strategies will undoubtedly expand the synthetic utility of this powerful building block.

References

Application Notes: 6-Chloro-4-iodopyridin-3-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Doubly-Activated Pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the pyridine scaffold remains a privileged structure. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a cornerstone of inhibitor design.[1][2] The compound 6-chloro-4-iodopyridin-3-amine emerges as a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its unique trifunctional nature—an amino group for derivatization, a highly reactive iodine atom at the 4-position, and a less reactive chlorine atom at the 6-position—offers a platform for sequential and regioselective chemical modifications.[3]

This dual halogenation allows for a programmed synthetic approach. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization at the 4-position.[3] Subsequently, the chlorine atom at the 6-position can be targeted for nucleophilic aromatic substitution or a second cross-coupling reaction, often under different conditions. This differential reactivity is the key to building complex molecular architectures required for potent and selective kinase inhibition. These application notes will provide a detailed synthetic workflow, step-by-step protocols, and the underlying scientific rationale for utilizing this compound in the construction of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

The VEGFR Signaling Pathway: A Key Target in Oncology

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels.[4][5] In oncology, tumors exploit this pathway to secure a blood supply, which is essential for their growth, survival, and metastasis.[5] VEGFR-2 (also known as KDR/Flk-1) is a receptor tyrosine kinase that, upon binding VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6] These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[7] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis and suppress tumor growth.

VEGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor Novel Inhibitor (ATP-Competitive) Inhibitor->VEGFR2 Inhibits Autophosphorylation Synthetic_Workflow Start This compound Intermediate Intermediate A (4-Pyrazolyl-6-chloropyridin-3-amine) Start->Intermediate Step 1: Suzuki Coupling Final Final Product (Hypothetical VEGFR-2 Inhibitor) Intermediate->Final Step 2: SNAr Reaction Reagent1 1-(THP)-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pd(dppf)Cl₂, K₂CO₃ Reagent2 5-Cyclopropyl-1H-pyrazol-3-amine NaOtBu, Dioxane, Heat

References

Application Note: Strategic Synthesis of Neonicotinoid Analogues via Cross-Coupling of 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Neonicotinoid Analogue Synthesis

Neonicotinoids represent a critical class of insecticides, valued for their systemic action and high efficacy against a range of pests.[1] The core structure, often featuring a chloropyridinyl methyl moiety, is a key pharmacophore that interacts with nicotinic acetylcholine receptors (nAChRs) in insects.[2] However, the emergence of insect resistance and off-target environmental concerns necessitates the development of novel analogues with improved selectivity, metabolic stability, and environmental profiles.

The synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies is paramount in this endeavor. 6-Chloro-4-iodopyridin-3-amine stands out as an exceptionally versatile and strategic starting material for this purpose. Its structure presents two key points of differentiation for palladium-catalyzed cross-coupling reactions: a highly reactive C-I bond at the 4-position and a less reactive C-Cl bond at the 6-position. This reactivity differential allows for the selective introduction of a wide array of substituents at the C4-position, while retaining the essential C6-chloro group characteristic of many potent neonicotinoids like Imidacloprid.[3][4]

This application note provides detailed protocols and the underlying scientific rationale for using this compound in three principal cross-coupling strategies: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp) reactions.

The Central Building Block: this compound

The utility of any synthetic campaign begins with a reliable source of the core scaffold. This compound can be prepared via a multi-step synthesis, often culminating in the deprotection of a carbamate-protected precursor.[5] Its stability and predictable reactivity in cross-coupling make it an ideal platform for library synthesis.

G

Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] In this context, it is employed to introduce diverse aryl and heteroaryl moieties at the C4-position of the pyridine ring. This modification can significantly influence the molecule's steric and electronic properties, impacting its binding affinity to the target receptor.

Causality of Component Selection:

  • Catalyst: A palladium(0) species, generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) is often chosen for its reliability and commercial availability.

  • Base: An aqueous base such as K₂CO₃ or K₃PO₄ is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid, which is essential for the transfer of the organic group to the palladium center.

  • Solvent: A two-phase solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble pyridine substrate and the water-soluble inorganic base.

Detailed Experimental Protocol

Reaction: Synthesis of 6-Chloro-4-(4-methoxyphenyl)pyridin-3-amine

  • Inert Atmosphere Preparation: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, 500 mg, 1.85 mmol), 4-methoxyphenylboronic acid (1.2 eq, 337 mg, 2.22 mmol), and Pd(PPh₃)₄ (0.05 eq, 107 mg, 0.0925 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (15 mL) and a 2M aqueous solution of K₂CO₃ (6 mL).

  • Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes while stirring to ensure all components are well-mixed and the system is deoxygenated.

  • Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexane) to yield the title compound as a solid.

Data Presentation
ReagentMolar Eq.Mol (mmol)Mass/VolumeRole
This compound1.01.85500 mgAryl Halide
4-Methoxyphenylboronic acid1.22.22337 mgOrganoboron Reagent
Pd(PPh₃)₄0.050.0925107 mgPalladium Catalyst
K₂CO₃ (2M aq.)--6 mLBase
1,4-Dioxane--15 mLSolvent
Expected Yield: ~75-85%

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is challenging to achieve via traditional methods like nucleophilic aromatic substitution on an unactivated pyridine ring. This protocol enables the synthesis of analogues with diverse amine-containing side chains at the C4-position, introducing functionalities that can modulate solubility, basicity, and hydrogen-bonding capabilities.

Causality of Component Selection:

  • Catalyst System: Modern Buchwald-Hartwig reactions utilize pre-catalysts and specialized, sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos).[11][12] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, allowing for high efficiency even with challenging substrates like 3-aminopyridines, which can potentially chelate and deactivate the catalyst.[11]

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine nucleophile, forming the active amide species for the catalytic cycle.[11][13]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to maintain a water-free environment, as water can interfere with the strong base and catalyst activity.

Detailed Experimental Protocol

Reaction: Synthesis of 6-Chloro-N⁴-morpholino-pyridin-3,4-diamine

  • Inert Atmosphere Preparation: In a glovebox or under a strict nitrogen atmosphere, add this compound (1.0 eq, 200 mg, 0.74 mmol), RuPhos Pd G3 precatalyst (0.04 eq, 25 mg, 0.03 mmol), and RuPhos ligand (0.04 eq, 14 mg, 0.03 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL) to the tube, followed by morpholine (1.5 eq, 97 µL, 1.11 mmol).

  • Base Addition: Finally, add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF (1.8 eq, 1.33 mL, 1.33 mmol) dropwise at room temperature.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 12-18 hours.

  • Quenching and Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by preparative HPLC or flash chromatography to yield the desired product.

G

Protocol III: C-C (sp) Bond Formation via Sonogashira Coupling

Principle and Rationale

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating a C(sp²)-C(sp) bond.[14][15] This reaction is invaluable for installing a rigid alkyne linker at the C4-position. The resulting alkynyl group is not just a structural element; it is a versatile functional handle that can be subsequently hydrogenated to an alkyl linker, or used in click chemistry (e.g., CuAAC) to attach more complex moieties, dramatically expanding the accessible chemical space.

Causality of Component Selection:

  • Dual Catalyst System: The reaction classically employs a dual-catalyst system. A palladium(0) catalyst (e.g., Pd(PPh₃)₄) activates the aryl iodide through oxidative addition, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[16]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the starting materials have limited solubility in the amine base.

Detailed Experimental Protocol

Reaction: Synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine

  • Inert Atmosphere Preparation: To a 50 mL oven-dried Schlenk flask with a stir bar, add this compound (1.0 eq, 300 mg, 1.11 mmol), Pd(PPh₃)₄ (0.03 eq, 38 mg, 0.033 mmol), and Copper(I) Iodide (CuI) (0.06 eq, 13 mg, 0.066 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by ethynyltrimethylsilane (1.5 eq, 234 µL, 1.66 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically rapid; monitor by TLC (20% Ethyl Acetate in Hexane) for the consumption of the starting material, usually complete within 2-3 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Purification: Redissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (gradient elution: 5% to 25% ethyl acetate in hexane) to obtain the silyl-protected alkynyl pyridine.

  • (Optional) Desilylation: The TMS protecting group can be easily removed by dissolving the product in methanol and adding a catalytic amount of K₂CO₃, stirring at room temperature for 1 hour to yield the terminal alkyne.

Conclusion

This compound is a powerful and versatile platform for the synthesis of neonicotinoid analogues. The distinct reactivity of its C-I bond allows for selective functionalization at the C4-position through robust and well-understood palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and modular access to a wide diversity of C-C and C-N linked substituents. The protocols detailed herein offer researchers a validated starting point for creating extensive chemical libraries, which are essential for discovering next-generation insecticides with enhanced efficacy and improved safety profiles.

References

Application Notes and Protocols for C-N Bond Formation with 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for carbon-nitrogen (C-N) bond formation using the versatile building block, 6-Chloro-4-iodopyridin-3-amine. The inherent differential reactivity of the C-I and C-Cl bonds on the pyridine ring allows for selective functionalization, making this substrate particularly valuable in the synthesis of complex nitrogen-containing heterocyclic compounds. This guide will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-proven protocols for various coupling methodologies, and offer insights into reaction optimization and product purification.

Introduction: The Strategic Importance of C-N Bond Formation and the Utility of this compound

The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where nitrogen-containing heterocycles are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful and widely adopted methods for the formation of these crucial bonds.[3][4]

The substrate, this compound, presents a unique synthetic opportunity due to the presence of two different halogen atoms on the pyridine ring. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This disparity in reactivity allows for highly chemoselective C-N bond formation at the C4 position, leaving the C6-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled construction of complex molecular architectures.

Understanding the Reactivity Landscape: Chemoselectivity in Polyhalogenated Pyridines

The regiochemical outcome of cross-coupling reactions with polyhalogenated pyridines is governed by a combination of electronic and steric factors.[5] In the case of this compound, the greater polarizability and lower bond dissociation energy of the C-I bond compared to the C-Cl bond make it the preferred site for oxidative addition by a low-valent palladium catalyst.[6][7]

This inherent chemoselectivity can be further fine-tuned by the judicious choice of catalyst, ligand, and reaction conditions. For instance, sterically hindered ligands can enhance selectivity by favoring approach to the less sterically encumbered C4 position.

Experimental Protocols for C-N Bond Formation

The following protocols provide detailed, step-by-step methodologies for the C-N coupling of this compound with a variety of amine nucleophiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[3] The choice of ligand is critical for achieving high yields and turnover numbers. For the amination of aryl chlorides, electron-rich and sterically hindered phosphine ligands have proven to be particularly effective.[8]

3.1.1. Protocol for Coupling with Primary and Secondary Aliphatic Amines

This protocol is suitable for a broad range of aliphatic amines.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the aliphatic amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.1.2. Protocol for Coupling with Aromatic Amines

The coupling of aromatic amines often requires slightly modified conditions.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (1.2 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Follow the general setup procedure as described in 3.1.1, using the specified catalyst, ligand, and base.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor and work up the reaction as described in 3.1.1.

Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly accelerate reaction times, often leading to improved yields and cleaner reaction profiles.[9][10][11]

Protocol:

  • In a microwave vial, combine this compound (1.0 equiv), the appropriate amine (1.2-2.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), ligand (e.g., XPhos, 7 mol%), and base (e.g., NaOtBu, 2.2 equiv) in a suitable microwave-compatible solvent like toluene or benzotrifluoride.[9][12]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a pre-determined temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).[9]

  • After cooling, work up and purify the product as described in the conventional heating protocols.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, and modern protocols often utilize soluble copper catalysts with supporting ligands.[4] This method can be a valuable alternative to palladium-catalyzed reactions, particularly for certain substrate combinations.

Protocol:

  • In a Schlenk tube, combine this compound (1.0 equiv), the amine (1.5-2.0 equiv), Copper(I) iodide (CuI) (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv).

  • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Heat the reaction mixture to 120-160 °C.

  • Monitor the reaction, and upon completion, cool the mixture and perform an extractive workup.

  • Purify the product by column chromatography.

Data Presentation: Reaction Optimization

The following table summarizes key parameters for optimizing the C-N bond formation with this compound.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Considerations
Catalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂CuI, Cu₂O, Cu(acac)₂Catalyst choice depends on the amine and desired reactivity.
Ligand XPhos, SPhos, BINAP, DPPF, Josiphos1,10-Phenanthroline, L-proline, DMAPFLigands are crucial for catalyst stability and reactivity.[6][13]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃The strength and nature of the base can significantly impact the reaction.
Solvent Toluene, Dioxane, THF, BenzotrifluorideDMF, NMP, DMSO, PyridineSolvent polarity and boiling point are important considerations.[12]
Temperature 80-120 °C (conventional), 130-150 °C (microwave)120-180 °CHigher temperatures are often required for Ullmann couplings.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed C-N bond formation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent and Amine inert->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extractive Workup quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General workflow for palladium-catalyzed C-N bond formation.

Purification and Characterization

Purification of the resulting aminopyridine derivatives is typically achieved by silica gel column chromatography.[14][15] The polarity of the eluent system should be optimized based on the polarity of the product. For highly polar aminopyridines, alternative purification techniques such as cation-exchange chromatography may be beneficial.[16]

Characterization of the final product should be performed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Subsequent Transformations: Leveraging the C-Cl Bond

A key advantage of the chemoselective C-N coupling at the C4 position is the retention of the C6-chloro substituent. This chloro group can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or a second Buchwald-Hartwig amination, enabling the synthesis of diverse and complex molecular scaffolds.[17][18][19]

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the successful C-N bond formation with this compound. The ability to perform chemoselective coupling at the C4-iodo position makes this substrate an invaluable tool for the synthesis of novel heterocyclic compounds. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a wide range of functionalized aminopyridines for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to diagnosing and resolving common experimental failures.

Introduction to the Challenge

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As a di-halogenated aminopyridine, its reactivity is influenced by several competing factors:

  • Differential Halide Reactivity: The carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chloride bond, offering a pathway for selective coupling at the C4 position.[1][2]

  • Electronic Effects: The pyridine nitrogen and the amino group are electron-donating, which can influence the electron density of the aromatic ring and potentially affect the oxidative addition step.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5]

  • Substrate Complexity: The presence of a primary amine group can sometimes lead to side reactions or complicate the reaction by coordinating with the palladium center.[6][7]

This guide will address these complexities through a series of targeted troubleshooting questions and detailed protocols.

Troubleshooting Guide: From Failed Reactions to Successful Couplings

This section is structured to help you diagnose the root cause of your failed or low-yielding reactions.

Question 1: My reaction shows no product formation, and I've recovered my starting material. What are the most likely causes?

Complete reaction failure often points to a fundamental issue with one of the core reaction components or conditions.

Possible Cause 1: Inactive Catalyst System The active Pd(0) species is the workhorse of the Suzuki reaction. Its failure to form or its rapid deactivation will halt the catalytic cycle.[8]

  • Explanation: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0) to enter the catalytic cycle.[9] Incomplete reduction or oxidation of the active Pd(0) species by atmospheric oxygen will prevent the reaction from starting.[8] Furthermore, the pyridine nitrogen in your substrate can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[4]

  • Solution:

    • Ligand Selection: For challenging substrates like electron-deficient pyridines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[8] Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][8] These ligands stabilize the active palladium species and promote the crucial oxidative addition step.[10]

    • Catalyst Choice: Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., XPhos Pd G2/G4) that are more resistant to deactivation.[1][11]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[8][12]

Possible Cause 2: Inappropriate Base The base plays a critical role in the transmetalation step, activating the boronic acid.[10][13]

  • Explanation: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the efficient transfer of the organic group from boron to palladium.[10] A base that is too weak, insoluble, or sterically hindered can lead to a sluggish or failed reaction.

  • Solution:

    • Base Strength and Type: For couplings involving aryl chlorides (and by extension, less reactive positions on heteroaromatics), stronger bases are often required.[8] Screen inorganic bases like K₃PO₄, Cs₂CO₃, or even CsF.[11][14][15] Avoid amine bases if dehalogenation is a concern.[14]

    • Solubility: Ensure the chosen base has some solubility in the reaction medium. Finely grinding the base before use can improve its effectiveness.[3]

    • Water Content: For bases like K₃PO₄ used in anhydrous conditions, a small, controlled amount of water can be beneficial and is sometimes necessary for the reaction to proceed.[3][8]

Possible Cause 3: Sub-Optimal Temperature The oxidative addition of aryl halides to the Pd(0) center is the rate-determining step and is temperature-dependent.

  • Explanation: Aryl iodides are generally more reactive than aryl chlorides.[2] However, the overall electronic nature of the this compound may still necessitate elevated temperatures for efficient oxidative addition at the C-I bond.

  • Solution:

    • Increase Temperature: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[8]

    • Solvent Choice: Select a solvent with a boiling point that accommodates the required reaction temperature (e.g., dioxane, toluene, or DMF).

Question 2: My reaction is giving a low yield, and I'm observing significant side products. What are these byproducts and how can I minimize them?

Low yields are often a result of competing side reactions that consume your starting materials or intermediates.

Key Side Reactions and Their Mitigation

Side ReactionDescriptionProbable CausesMitigation Strategies
Dehalogenation Replacement of the iodine atom with hydrogen, forming 6-Chloropyridin-3-amine.[2]Formation of a palladium-hydride (Pd-H) species from the base, solvent (e.g., alcohols), or water.[14]1. Base Selection: Avoid strong alkoxide or amine bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[14] 2. Solvent Choice: Avoid alcohol-based solvents if dehalogenation is observed.[14] 3. Ligand Optimization: Switching to bulkier, more electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[14]
Protodeboronation The boronic acid reacts with a proton source (often water) to replace the boron group with a hydrogen atom.[9][16]Excess water, harsh basic conditions, or prolonged reaction times.[8][16]1. Use Anhydrous Solvents: Employing anhydrous solvents can minimize this side reaction.[4] 2. Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates (R-BF₃K), which hydrolyze slowly to release the boronic acid.[12][17][18] 3. Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid degradation of the product and reagents.
Homocoupling Dimerization of the boronic acid to form a biaryl byproduct.[9]Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or an incomplete reduction of a Pd(II) precatalyst.[9]1. Rigorous Degassing: Ensure the reaction is free of oxygen by thoroughly degassing all components.[12] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure the complete in-situ reduction of your Pd(II) precatalyst.[12]

Frequently Asked Questions (FAQs)

Q1: Should I protect the amine group on this compound? While primary amines can sometimes complicate Suzuki reactions, direct coupling without protection is often possible and desirable to maintain step economy.[6] However, if you consistently face issues with low yield or catalyst deactivation, protection as an acetamide may be a viable strategy. It has been reported that the acetamide derivative of a similar aminopyridine undergoes Suzuki coupling in high yield.[6][7]

Q2: Which boronic acid equivalent is better: boronic acid, a pinacol ester (Bpin), or a trifluoroborate salt (BF₃K)? The choice depends on the stability of your specific boronic acid derivative.

  • Boronic Acids: Readily available but can be prone to protodeboronation and trimerization to form boroxines.[19]

  • Pinacol Esters (Bpin): Generally more stable to chromatography and less prone to protodeboronation.[20] They may require hydrolysis to the boronic acid in situ for transmetalation to occur, although direct transmetalation has also been observed.[18][21] The addition of water can be beneficial when using boronic esters.[22]

  • Potassium Trifluoroborates (BF₃K): Highly stable crystalline solids that slowly release the boronic acid under basic aqueous conditions, minimizing side reactions like homocoupling and protodeboronation.[8][17]

Q3: How do I choose the right solvent? The solvent must be inert to the reaction conditions, have a suitable boiling point, and be able to dissolve the reactants to some extent. Common choices include:

  • Ethereal Solvents: 1,4-Dioxane and THF are widely used, often with water as a co-solvent.[7][9]

  • Aromatic Solvents: Toluene is a good high-boiling, non-polar option.

  • Polar Aprotic Solvents: DMF or DMA can be effective but may be more difficult to remove and can sometimes act as a hydride source at high temperatures.

Q4: Can I perform the reaction at the chloro- position instead of the iodo- position? Selective coupling at the C-Cl bond in the presence of a C-I bond is extremely challenging under standard Suzuki conditions due to the much higher reactivity of the C-I bond.[23] The reaction will overwhelmingly favor substitution at the C4 (iodo) position.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).[8][24]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).[8]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.[7][8]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-100 °C.[25][26]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[24]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14][27]

Protocol 2: Optimized Conditions for Difficult Couplings

If the standard protocol fails or gives low yields, consider these more forcing conditions.

  • Reagents: Use a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt (1.5 eq.).[17][18]

  • Catalyst System: Employ a more robust, pre-formed catalyst like XPhos Pd G2 or G4 (2-5 mol %).

  • Base and Solvent: Use Cs₂CO₃ (3.0 eq.) as the base in anhydrous, degassed toluene or dioxane.

  • Temperature: Increase the reaction temperature to 110 °C.[28]

  • Follow the setup, monitoring, and work-up procedures as described in Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (Substrate) pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ + Base diarylpalladium Ar-Pd(II)L₂-Ar' transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Reaction Failed? no_product No Product, SM Recovered start->no_product Yes low_yield Low Yield & Side Products start->low_yield Partially check_catalyst Check Catalyst: - Use bulky ligand (SPhos) - Use Pre-catalyst (G2/G4) - Ensure inert atmosphere no_product->check_catalyst check_base Check Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure solubility no_product->check_base check_temp Increase Temperature (100-110 °C) no_product->check_temp identify_byproduct Identify Byproduct(s) (LCMS/NMR) low_yield->identify_byproduct dehalogenation Dehalogenation? identify_byproduct->dehalogenation Ar-H protodeboronation Protodeboronation? identify_byproduct->protodeboronation Ar'-H homocoupling Homocoupling? identify_byproduct->homocoupling Ar'-Ar' solve_dehalogenation Solution: - Change base (K₂CO₃) - Avoid alcohol solvents dehalogenation->solve_dehalogenation solve_protodeboronation Solution: - Use Bpin or BF₃K salt - Use anhydrous solvent protodeboronation->solve_protodeboronation solve_homocoupling Solution: - Rigorous degassing - Use Pd(0) source homocoupling->solve_homocoupling

Caption: A decision tree for troubleshooting failed Suzuki reactions.

References

How to avoid dehalogenation of 6-Chloro-4-iodopyridin-3-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common and critical challenge: the undesired dehalogenation of the pyridine ring during cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and high-yielding coupling at the desired position.

Understanding the Challenge: Reactivity and the Specter of Dehalogenation

This compound is a valuable reagent due to its two distinct halogen atoms, which allows for selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chloride (C-Cl) bond. This inherent difference in reactivity is the cornerstone of achieving selective coupling at the 4-position.

However, a prevalent side reaction that plagues many cross-coupling strategies is dehalogenation, specifically hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification and reduces the overall yield of the desired product. The primary culprit is often the generation of palladium hydride (Pd-H) species within the catalytic cycle, which can reductively cleave the carbon-halogen bond.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing and I'm only recovering starting material or observing dehalogenation?

A1: Complete reaction failure or significant dehalogenation can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming or has been deactivated. Ensure your palladium source and ligands are of high quality and stored correctly. For a substrate like this compound, standard ligands like triphenylphosphine (PPh₃) may be insufficient.

  • Oxygen Contamination: The Pd(0) species is highly sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Inappropriate Base: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling). If the base is too weak, insoluble, or old, the transmetalation step will be slow, allowing more time for dehalogenation to occur.

  • Hydride Sources: Unwanted hydride sources in your reaction mixture can promote dehalogenation. Common sources include alcohols (if used as a solvent or present as an impurity), water, and even certain amine reagents or bases.

Q2: I'm observing a mixture of the desired product and the deiodinated-chloropyridine. How can I improve selectivity?

A2: This is a classic case of competing reaction pathways. To favor the desired coupling over dehalogenation, you need to optimize your reaction conditions to accelerate the productive catalytic cycle:

  • Ligand Choice is Critical: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands (often referred to as Buchwald ligands) are highly effective. These ligands promote the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.

  • Base Optimization: The choice of base can significantly influence the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic bases.

  • Solvent Selection: Aprotic solvents are generally recommended to minimize the presence of hydride sources. Toluene, dioxane, and DMF are common choices, but it's essential to use anhydrous grades.

Q3: Can I selectively couple at the chlorine position after functionalizing the iodine position?

A3: Yes, this is a primary advantage of using this compound. After the initial coupling at the more reactive iodine position, the less reactive chlorine at the 6-position can be targeted for a second coupling reaction under more forcing conditions (e.g., higher temperatures, more active catalyst systems). This allows for the sequential and controlled introduction of two different functionalities.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed breakdown of how to troubleshoot and optimize your coupling reactions to minimize dehalogenation.

The Role of the Catalytic System

The choice of palladium precursor and, more importantly, the ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

Ligand Type General Characteristics Impact on Dehalogenation Recommended Ligands
Simple Phosphines Less bulky, less electron-donating.Can lead to slower reductive elimination, allowing more time for Pd-H formation and subsequent dehalogenation.PPh₃, P(o-tol)₃
Bulky, Electron-Rich Phosphines (Buchwald Ligands) Sterically hindered and highly electron-donating.Accelerate oxidative addition and reductive elimination, kinetically favoring the desired coupling over dehalogenation. The steric bulk can also disfavor the formation of palladium hydride species.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors.Form very stable palladium complexes that can be highly active, often at lower catalyst loadings, and can suppress dehalogenation.[1][2][3]IPr, SIMes
The Influence of Base and Solvent

The reaction environment created by the base and solvent can either promote or suppress dehalogenation.

Parameter Considerations Recommendations to Minimize Dehalogenation
Base Can be a source of protons or influence the solubility of other reagents. Strong alkoxide bases can sometimes promote side reactions.Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Solvent Protic solvents (alcohols, water) can be a direct source of hydrides. The polarity of the solvent can also affect catalyst activity and stability.Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or DMF. If a co-solvent is necessary, minimize the amount of any protic component.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. Note: These are general procedures and may require optimization for your specific substrate and desired scale.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol is designed to selectively form a C-C bond at the C-I position.

Reaction Scheme:

Suzuki_Coupling start This compound + R-B(OH)2 reagents Pd Catalyst Ligand Base, Solvent start->reagents product 6-Chloro-4-(R)-pyridin-3-amine reagents->product

Caption: Suzuki-Miyaura coupling at the C4-I position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]

  • Add anhydrous toluene (5 mL) via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 4-Position

This protocol facilitates the formation of a C-C triple bond at the C-I position.

Reaction Scheme:

Sonogashira_Coupling start This compound + R-C≡CH reagents Pd Catalyst Cu(I) Co-catalyst Base, Solvent start->reagents product 6-Chloro-4-(R-ethynyl)pyridin-3-amine reagents->product

Caption: Sonogashira coupling at the C4-I position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the 4-Position

This protocol is for the formation of a C-N bond at the C-I position.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound + R₂NH reagents Pd Pre-catalyst Ligand Base, Solvent start->reagents product 6-Chloro-N⁴,N⁴-(R)₂-pyridine-3,4-diamine reagents->product

Caption: Buchwald-Hartwig amination at the C4-I position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: Visualizing the Competing Pathways

To better understand how to control the reaction outcome, it is helpful to visualize the catalytic cycle and the competing dehalogenation pathway.

Catalytic_Cycle cluster_coupling Desired Coupling Pathway cluster_dehalogenation Dehalogenation Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd0->OA Ar-I PdII Ar-Pd(II)-I(L)₂ OA->PdII TM Transmetalation (with R-M) PdII->TM R-M PdH Pd(II)-H Species PdII->PdH Hydride Source (e.g., from solvent, base) PdII_R Ar-Pd(II)-R(L)₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Dehalogenated Ar-H (Byproduct) RE_H->Dehalogenated

References

Technical Support Center: Purification of Crude 6-Chloro-4-iodopyridin-3-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this critical building block. Our aim is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this compound is paramount, as impurities can lead to downstream reaction failures, compromise the biological activity of the final product, and introduce safety concerns. The purification of crude reaction mixtures of this substituted pyridine can be challenging due to the presence of starting materials, reagents, and side-products with similar polarities. This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.

Issue 1: Persistent Yellow or Brown Color in the Purified Product

Question: After column chromatography, my this compound is still a yellow or brown solid, not the expected off-white to light-tan solid. What causes this discoloration and how can I remove it?

Answer: Discoloration in pyridine compounds is a common issue that can arise from several sources.[1] The primary cause is often the presence of trace impurities or degradation products formed during the synthesis or workup.[1] Pyridine derivatives can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric species.

Troubleshooting Steps:

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.

    • Protocol: Dissolve the discolored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w) to the solution. Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent. Concentrate the filtrate under reduced pressure.

  • Recrystallization: If the discoloration is due to a specific, slightly less soluble impurity, recrystallization can be effective.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain in solution or be insoluble in the hot solvent. For this compound, consider solvent systems like ethanol/water, or toluene.

  • Minimize Exposure to Light and Air: During and after purification, it is crucial to protect the compound from light and air to prevent further degradation. Use amber-colored vials for storage and consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.

Issue 2: Product Tailing and Poor Separation During Column Chromatography

Question: I'm having trouble with my silica gel column chromatography. The product is streaking or "tailing" down the column, leading to broad peaks and poor separation from impurities. What is causing this and how can I improve my separation?

Answer: Tailing of amine-containing compounds on silica gel is a frequent problem.[2] The lone pair of electrons on the nitrogen atom of the amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to slow and uneven elution, resulting in tailing.

Troubleshooting Steps:

  • Addition of a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2]

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia solution (in a solvent like methanol) to your eluent system (e.g., petroleum ether/ethyl acetate).[2] The basic modifier will neutralize the acidic sites on the silica gel, preventing the strong interaction with your aminopyridine and resulting in sharper peaks and better separation.

  • Use of Deactivated Silica Gel: Alternatively, you can use a deactivated silica gel. Commercially available silica gels treated with a deactivating agent can be purchased. You can also prepare it by treating standard silica gel with a solution of triethylamine in your eluent before packing the column.

  • Solvent System Optimization: Ensure your chosen solvent system is providing the optimal retention factor (Rƒ) for your compound on a Thin Layer Chromatography (TLC) plate. An ideal Rƒ value for column chromatography is typically between 0.2 and 0.4.

Issue 3: Low Recovery After Aqueous Workup

Question: After performing an acid-base extraction, the yield of my this compound is significantly lower than expected. Where could my product be going?

Answer: Low recovery after an aqueous workup can be due to several factors, including incomplete extraction, emulsion formation, or the compound remaining in the aqueous layer.

Troubleshooting Steps:

  • Ensure Complete Basification: When back-extracting your product from the acidic aqueous layer, it is crucial to ensure the solution is sufficiently basic.

    • Protocol: After acidifying the aqueous layer to remove non-basic impurities, add a strong base (e.g., 2M NaOH or saturated NaHCO₃ solution) and check the pH with litmus paper or a pH meter to ensure it is basic (pH > 8).[3][4] This will ensure the amine is in its free base form and can be efficiently extracted into the organic layer.

  • Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL of ethyl acetate) rather than a single large volume extraction. This is a more efficient way to recover the product.

  • Break Emulsions: If an emulsion forms at the interface of the aqueous and organic layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite.

  • Salt Out the Product: If your compound has some solubility in the aqueous layer, adding a significant amount of salt (salting out) can decrease its aqueous solubility and drive it into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most widely reported and effective method for the purification of this compound is silica gel column chromatography.[3][4] A common eluent system is a mixture of petroleum ether and ethyl acetate, with a typical ratio of around 10:1 (petroleum ether:ethyl acetate).[3][4] This technique is highly effective at separating the desired product from both more polar and less polar impurities.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: The impurities will depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the deprotection of a carbamate-protected precursor, some of the protected starting material may remain.

  • Reagents: Residual reagents from the reaction, such as acids or bases used in the workup.

  • Side-Products: These can include isomers or products of over-reaction. A thorough analysis of the reaction mechanism can help predict potential side-products.

Q3: How can I assess the purity of my final this compound product?

A3: Several analytical techniques can be used to assess the purity of your compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity by calculating the area percentage of the main peak.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[5]

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and air.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Triethylamine (optional, for tailing reduction)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. A good eluent system will give your product an Rƒ value of approximately 0.2-0.4. A common starting point is 10:1 petroleum ether:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection: Begin eluting with the chosen mobile phase. If necessary, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. Collect fractions and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel, beakers, flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add 1 M HCl. Shake the funnel vigorously and then allow the layers to separate. The basic this compound will move into the acidic aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH or saturated NaHCO₃ solution until the solution is basic (pH > 8).

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

Visualized Workflows and Logic

Purification_Workflow Crude Crude this compound TLC TLC Analysis to Assess Purity & Impurity Profile Crude->TLC Decision1 Complex Mixture? TLC->Decision1 ColumnChrom Column Chromatography Decision1->ColumnChrom Yes Recrystallization Recrystallization Decision1->Recrystallization No (Minor Impurities) AcidBase Acid-Base Extraction (if applicable) ColumnChrom->AcidBase Basic/Acidic Impurities Remain PureProduct Pure Product ColumnChrom->PureProduct AcidBase->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound derivatives.

Chromatography_Troubleshooting Start Column Chromatography Issue Problem What is the problem? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Tailing NoElution Product Not Eluting Problem->NoElution No Elution PoorSep Poor Separation Problem->PoorSep Poor Separation SolutionTailing Add 0.5-1% Triethylamine to Eluent Tailing->SolutionTailing SolutionNoElution Increase Eluent Polarity (e.g., more EtOAc or add MeOH) NoElution->SolutionNoElution SolutionPoorSep Re-optimize Solvent System with TLC Use a Gradient Elution PoorSep->SolutionPoorSep

Caption: Troubleshooting decision tree for column chromatography.

References

Removing homocoupling byproducts in 6-Chloro-4-iodopyridin-3-amine couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Chloro-4-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial synthetic transformations. Here, we delve into the common challenge of homocoupling byproducts and provide actionable solutions to ensure the highest purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling with this compound. What is causing this?

A1: Homocoupling of the organoboron reagent is a persistent challenge in Suzuki-Miyaura reactions and is primarily caused by the presence of molecular oxygen.[1][2] The catalytic cycle of the Suzuki coupling relies on a Pd(0) species. Oxygen can oxidize this active Pd(0) to a Pd(II) state. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired homocoupled biaryl byproduct.[1] The electron-deficient nature of the pyridine ring in your substrate can also influence catalyst stability and reactivity, sometimes exacerbating this issue.

Q2: In my Sonogashira coupling, I'm seeing a significant amount of di-yne byproduct. What is this and how can I prevent it?

A2: The formation of a di-yne byproduct in Sonogashira reactions is known as Glaser coupling. This occurs when the terminal alkyne undergoes oxidative self-coupling, a reaction that is significantly promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize Glaser coupling, it is crucial to rigorously exclude oxygen from your reaction. Alternatively, employing a copper-free Sonogashira protocol can often circumvent this issue entirely.

Q3: Can the choice of ligand impact the formation of homocoupling byproducts in my coupling reaction?

A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) are often recommended.[3] These ligands promote the desired cross-coupling pathway and can help to suppress side reactions like homocoupling by facilitating the reductive elimination step of the catalytic cycle.

Q4: Are there any general preventative measures I can take to minimize homocoupling across different coupling reaction types?

A4: Yes, several best practices can significantly reduce the incidence of homocoupling:

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure all glassware is oven- or flame-dried. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Water can interfere with the catalytic cycle and promote side reactions.

  • Catalyst Integrity: Use a high-quality palladium source. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its efficient reduction to the active Pd(0) state.

Troubleshooting Guide: Homocoupling Byproducts

This section provides a systematic approach to diagnosing and resolving issues with homocoupling byproducts in your coupling reactions with this compound.

Observation Potential Cause(s) Suggested Solution(s)
Significant boronic acid homocoupling (Suzuki) 1. Oxygen contamination oxidizing Pd(0) to Pd(II).2. Inefficient reduction of Pd(II) precatalyst.3. Suboptimal ligand choice.1. Improve degassing of solvents and reaction vessel.2. Add a mild reducing agent like potassium formate to the reaction mixture.[1]3. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Significant alkyne homocoupling (Sonogashira) 1. Presence of oxygen promoting copper-catalyzed Glaser coupling.1. Rigorously exclude oxygen from the reaction.2. Consider a copper-free Sonogashira protocol.
Homocoupling of this compound (Ullmann-type) 1. High reaction temperatures.2. Inappropriate catalyst or ligand.1. Optimize the reaction temperature; lower temperatures may be sufficient.2. Screen different copper or palladium catalysts and ligands.
Persistent homocoupling despite preventative measures 1. Reaction kinetics favoring homocoupling.2. Difficulty in completely removing oxygen.1. Employ a post-reaction purification strategy, such as using a scavenger resin (see detailed protocol below).2. For Suzuki reactions, use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they can be more stable.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with an Arylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Chloropyridin-3-amine, with conditions optimized to minimize homocoupling.[3]

Materials:

  • 6-Chloropyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents), finely ground and dried

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Chloropyridin-3-amine (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-Chloropyridin-3-amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Removal of Boronic Acid Homocoupling Byproducts Using a Scavenger Resin

If homocoupling byproducts are still present after the reaction, a scavenger resin can be an effective purification method. SiliaBond DEAM (Diethanolamine) and SiliaBond Diol are particularly effective for scavenging boronic acids and their derivatives.[4][5]

Materials:

  • Crude reaction mixture containing the desired product and boronic acid/homocoupling byproducts

  • SiliaBond DEAM or SiliaBond Diol scavenger resin

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Following the reaction workup (steps 6-9 in Protocol 1, before column chromatography), dissolve the crude product in a suitable anhydrous solvent.

  • Add the SiliaBond DEAM or SiliaBond Diol resin to the solution. A typical starting point is to use 2-4 equivalents of the scavenger resin relative to the initial amount of the boronic acid used in the reaction.[6]

  • Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically by monitoring the disappearance of the boronic acid and its homocoupling byproduct by TLC or LC-MS.[6]

  • Filter the mixture to remove the scavenger resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting product should be significantly enriched in the desired cross-coupled product. Further purification by column chromatography may be performed if necessary.

Scavenger Resin Typical Loading (mmol/g) Recommended Equivalents Notes
SiliaBond DEAM ~0.8 - 1.22 - 4Highly effective for boronic acids in non-aqueous solutions.[5]
SiliaBond Diol ~1.0 - 1.52 - 4Can be used similarly to polystyrene-based DEAM resins for scavenging boronic acids.[7]

Visualizations

Troubleshooting Workflow for Homocoupling Byproducts

Troubleshooting_Homocoupling start Homocoupling Byproduct Detected reaction_type Identify Coupling Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Boronic Acid sonogashira Sonogashira Coupling reaction_type->sonogashira Alkyne other Other Couplings (e.g., Ullmann) reaction_type->other Aryl Halide check_oxygen Improve Inert Atmosphere (Degas Solvents, Purge System) suzuki->check_oxygen sonogashira->check_oxygen optimize_temp Optimize Reaction Temperature other->optimize_temp check_catalyst Optimize Catalyst System (Ligand, Precatalyst Reduction) check_oxygen->check_catalyst copper_free Consider Copper-Free Protocol check_oxygen->copper_free re_evaluate Re-run Reaction and Analyze check_catalyst->re_evaluate copper_free->re_evaluate optimize_temp->re_evaluate success Pure Product re_evaluate->success Successful fail Byproduct Still Present re_evaluate->fail Unsuccessful scavenger Employ Scavenger Resin (e.g., SiliaBond DEAM/Diol) chromatography Standard Column Chromatography scavenger->chromatography chromatography->success fail->scavenger

Caption: A decision tree for troubleshooting homocoupling byproducts.

References

Technical Support Center: Optimizing Sonogashira Couplings with 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the yield and overcoming challenges in the Sonogashira coupling of 6-Chloro-4-iodopyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific and often challenging substrate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles and field-proven experience.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the unique electronic and steric properties of this compound present a distinct set of challenges that can lead to low yields, side product formation, and catalyst deactivation. This guide will equip you with the knowledge to navigate these complexities and achieve successful outcomes in your coupling reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when performing Sonogashira couplings with this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Q1: Why am I observing low to no conversion of my this compound?

Low or no conversion is a frequent issue and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Answer:

Several factors can lead to poor conversion. A systematic evaluation of your reagents and reaction setup is crucial.

  • Catalyst Integrity and Activity:

    • Palladium Catalyst: The active Pd(0) species is susceptible to oxidation.[3] The appearance of a black precipitate (palladium black) indicates catalyst decomposition.[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[4] Ensure you are using a fresh and active palladium source.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. It is recommended to use a freshly opened bottle or a recently purchased batch for optimal results.[3]

  • Reagent Purity:

    • Impurities in the this compound, the alkyne, solvent, or base can act as catalyst poisons.[3] High-purity reagents are essential for a successful reaction. Consider purification of your starting materials if their quality is uncertain.

    • The amine base is a critical component and should be anhydrous. Oxidized or wet amine bases can hinder the reaction.[3] Distilling the amine base prior to use is a good practice.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen.[4] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

    • Solvent Selection: The solvent must be capable of dissolving all reaction components.[5] Common choices include THF, DMF, and toluene. However, be aware that DMF has been reported to slow down certain Sonogashira reactions.[3][5]

    • Appropriate Base: An amine base is required to deprotonate the terminal alkyne.[6] Triethylamine and diisopropylamine are frequently used. The choice of base can significantly influence the reaction yield.[3][6]

    • Optimal Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, the specific electronic nature of this compound may necessitate gentle heating to facilitate the oxidative addition step, which is often the rate-limiting step.[4][7]

Q2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?

The formation of symmetric diynes through the homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[8]

Answer:

Homocoupling, also known as Glaser coupling, is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[8] The copper acetylide intermediate can undergo oxidative dimerization, leading to the undesired diyne byproduct.[8] Here are the most effective strategies to mitigate this issue:

  • Maintain a Strictly Inert Atmosphere: Since oxygen is a key promoter of homocoupling, rigorous deoxygenation of the reaction mixture and the use of an inert atmosphere (nitrogen or argon) are paramount.[8]

  • Employ Copper-Free Protocols: The most direct way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[8][9][10] These methods often require careful optimization of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[8]

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to decrease the rate of homocoupling.[3]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[3]

  • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[11][12]

Q3: My palladium catalyst appears to be deactivating, forming a black precipitate. What is happening and how can I prevent it?

The formation of palladium black is a clear indication of catalyst deactivation and is a common reason for failed or low-yielding reactions.

Answer:

The black precipitate is finely divided, inactive palladium metal (Pd(0)), which has agglomerated and fallen out of solution.[3] This decomposition renders the catalyst inactive. The primary causes and their solutions are:

  • Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is the most critical preventative measure.[3]

  • Impurities: Trace impurities in reagents or solvents can poison and destabilize the palladium catalyst.[3] Always use high-purity, anhydrous reagents and solvents.

  • High Temperatures: While some heating may be necessary, excessively high temperatures can accelerate catalyst decomposition.[8] It is important to find the optimal temperature that promotes the desired reaction without causing significant catalyst deactivation.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient substrates like this compound, a more electron-donating and sterically bulky ligand may be required to stabilize the palladium complex and promote the reaction.[13][14]

Q4: How do I select the optimal ligand, base, and solvent for the coupling of this compound?

The choice of ligand, base, and solvent is highly interdependent and substrate-specific. A systematic approach to optimization is recommended.

Answer:

A well-chosen combination of ligand, base, and solvent is critical for a successful Sonogashira coupling.

Parameter Considerations for this compound Recommendations
Ligand The electron-withdrawing nature of the pyridine ring and the chloro substituent can make oxidative addition challenging. The amino group can potentially coordinate to the palladium center.Electron-rich and sterically bulky phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can be effective. N-heterocyclic carbene (NHC) ligands are also a good alternative.[13][14]
Base An appropriate base is needed to deprotonate the alkyne and neutralize the HX byproduct.[6] The basicity and steric bulk of the amine can influence the reaction rate.Triethylamine (Et₃N) is a common choice. For more challenging substrates, stronger, non-coordinating organic bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃ in a copper-free protocol can be beneficial.[4][6]
Solvent The solvent must dissolve all reactants and intermediates.[5] The polarity of the solvent can affect reaction kinetics and catalyst stability.[5]Aprotic solvents are generally preferred. Toluene, THF, and dioxane are good starting points. While DMF is often used, it can sometimes inhibit the reaction.[5][7] For copper-free systems, polar aprotic solvents like acetonitrile or NMP may be advantageous.[4]
Q5: Should I use a copper co-catalyst? What are the advantages and disadvantages for this specific substrate?

The decision to use a copper co-catalyst depends on the specific reaction goals and the propensity for side reactions.

Answer:

The use of a copper co-catalyst in the Sonogashira reaction has both benefits and drawbacks.

Advantages of Using Copper:

  • Increased Reaction Rate: Copper(I) salts react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center, thereby increasing the overall reaction rate.[4]

  • Milder Reaction Conditions: The increased reactivity often allows the reaction to be carried out under milder conditions, such as at room temperature.[4]

Disadvantages of Using Copper:

  • Homocoupling (Glaser Coupling): As discussed, the presence of copper is the primary cause of the undesired homocoupling of the alkyne.[1][4]

  • Toxicity and Purification Challenges: Copper salts are environmentally unfriendly and can be difficult to completely remove from the final product, which is a significant concern in pharmaceutical synthesis.[13]

  • Requirement for Strict Anaerobic Conditions: The copper acetylide intermediate is particularly sensitive to air, necessitating stringent anaerobic conditions to prevent homocoupling.[13]

Recommendation for this compound:

Given the potential for the amino group on the pyridine ring to coordinate with the metal centers and the desire for high purity in drug development, a copper-free Sonogashira protocol is often the preferred starting point for optimization . While this may require more careful selection of the palladium catalyst, ligand, and base, it eliminates the major side reaction of homocoupling and simplifies product purification.

Visualizing the Process

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR Ar-C≡CR Product (Reductive Elimination) Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-C≡CR->Pd(0)L2 R-C≡CH R-C≡CH Cu-C≡CR Copper Acetylide R-C≡CH->Cu-C≡CR CuX, Base CuX CuX Cu-C≡CR->CuX

Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst & Reagents - Fresh Pd & CuI? - High Purity Substrates? - Anhydrous Solvent/Base? Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions - Strictly Inert Atmosphere? - Degassed Solvents? - Optimal Temperature? Check_Catalyst->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes Optimize_Params 3. Optimize Parameters - Screen Ligands - Screen Bases - Screen Solvents Homocoupling->Optimize_Params No Copper_Free->Optimize_Params Success Improved Yield Optimize_Params->Success

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

Optimized Experimental Protocols

The following protocols provide a starting point for both copper-catalyzed and copper-free Sonogashira couplings of this compound.

Protocol 1: Copper-Free Sonogashira Coupling (Recommended Starting Point)

This protocol is designed to minimize homocoupling byproducts and simplify purification.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

    • Use anhydrous, degassed solvent (e.g., Toluene or Dioxane). Degas by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

    • Use high-purity this compound, terminal alkyne, palladium catalyst, ligand, and base.

  • Reaction Setup:

    • To a Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M).

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the terminal alkyne (1.1-1.5 eq).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (start with room temperature and gradually increase to 60-80 °C if no reaction is observed).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol may offer faster reaction times but requires strict control to minimize side reactions.

  • Reagent Preparation:

    • Follow the same rigorous procedures for drying glassware and degassing solvents as in Protocol 1.

  • Reaction Setup:

    • To a Schlenk flask under a positive pressure of argon, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) iodide (CuI, 1-5 mol%).

    • Add the anhydrous, degassed solvent (e.g., THF or Toluene, 0.1-0.5 M).

    • Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

    • Add the terminal alkyne (1.1-1.2 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as outlined in Protocol 1.

By systematically addressing the potential points of failure and carefully selecting the reaction components, researchers can significantly improve the yield and reproducibility of the Sonogashira coupling with the challenging this compound substrate.

References

Navigating Catalyst Poisoning by 3-Aminopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of a 3-aminopyridine moiety in a synthetic target can often lead to significant challenges in catalytic reactions. The pyridine nitrogen, a potent Lewis base, readily coordinates to and deactivates metal catalysts, resulting in sluggish or failed reactions. This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming catalyst poisoning in the presence of 3-aminopyridine substrates.

Core Challenge: Understanding the Poisoning Mechanism

Catalyst poisoning by 3-aminopyridine stems from the strong coordination of the pyridine nitrogen's lone pair of electrons to the metal center of the catalyst (e.g., Palladium, Rhodium, Nickel).[1][2] This forms a stable, inactive complex that prevents the catalyst from participating in the desired catalytic cycle. The result is often a dramatic decrease in reaction rate and overall yield. Several factors can influence the severity of this poisoning effect, including the specific catalyst and ligands used, as well as the reaction conditions.[2]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My cross-coupling reaction with a 3-aminopyridine substrate has stalled. What's the most likely cause?

A: The most probable culprit is catalyst inhibition. The nitrogen atoms in both the pyridine ring and the amino group are Lewis basic and can bind to the palladium catalyst, effectively shutting down its activity.[1] This is a well-documented issue with aminopyridine substrates.[1][3]

Q2: I've tried increasing the catalyst loading, but the reaction is still not proceeding. What should I do next?

A: Simply adding more catalyst is often an inefficient and costly solution. It's crucial to address the root cause of the deactivation. Consider the following systematic troubleshooting approach:

  • Verify Reagent Purity: Ensure all starting materials, solvents, and bases are pure and anhydrous. Impurities, particularly other coordinating species, can exacerbate catalyst poisoning.[4][5]

  • Ensure an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[2][5] Inadequate degassing and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.[2]

  • Evaluate Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. For challenging substrates like 3-aminopyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to shield the palladium from the pyridine nitrogen and promote the desired catalytic cycle.[2][6]

Advanced Mitigation Strategies & Protocols

If initial troubleshooting fails to resolve the issue, more advanced strategies targeting the catalyst, substrate, or reaction conditions are necessary.

Strategy 1: Catalyst and Ligand Optimization

The choice of catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ may be ineffective, more robust systems can overcome the inhibitory effects of the aminopyridine.[1]

Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify an optimal ligand for the coupling of a 3-halo-2-aminopyridine with a boronic acid.

Parameter Value Rationale
Precatalyst Pd₂(dba)₃ (2 mol%)A common Pd(0) source.
Ligands to Screen XPhos, SPhos, RuPhos, P(t-Bu)₃ (4 mol% each)A selection of bulky, electron-rich ligands known to be effective for challenging couplings.[2][6]
Base K₃PO₄ (2.0 equiv.)A strong, non-nucleophilic base.
Solvent Anhydrous, Degassed TolueneA common solvent for Suzuki couplings.
Temperature 100 °CA typical temperature for these reactions.

Workflow for Catalyst/Ligand Selection

A decision-making workflow for optimizing the catalyst system.

Strategy 2: Substrate Modification - The "Noninterfering" Approach

In some cases, temporarily modifying the 3-aminopyridine substrate can be the most effective strategy.

  • N-Protection: Protecting the amino group with a suitable protecting group (e.g., Boc, Ac) can modulate the electronic properties of the pyridine ring and reduce its coordinating ability. However, this adds extra steps to the synthesis.

  • In-situ Generation of Reactive Species: A more elegant approach involves the use of a directing group that also serves as an anionic ligand. This can promote the in-situ generation of the active catalyst in close proximity to the target C-H bond, bypassing the poisoning effect of the heterocycle.[7]

Strategy 3: Process and Reaction Condition Optimization

Fine-tuning the reaction parameters can sometimes be sufficient to overcome moderate catalyst inhibition.

  • Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, as well as the equilibrium of the catalyst-poisoning event. A systematic screen of anhydrous, degassed solvents (e.g., dioxane, THF, DMF) is recommended.

  • Base Selection: The choice of base can be critical. In some cases, weaker bases may be less detrimental to the catalyst's stability. Conversely, a stronger base might be necessary to facilitate a key step in the catalytic cycle.

  • Temperature: While higher temperatures can sometimes promote catalyst turnover, they can also lead to catalyst decomposition (e.g., formation of palladium black).[2] Careful optimization of the reaction temperature is essential.

Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Substrate_Coordination Pyridine Coordination Inactive_Species->Substrate_Coordination 3-Aminopyridine Oxygen_Oxidation Oxidation (O2) Inactive_Species->Oxygen_Oxidation Oxygen Thermal_Decomposition Thermal Decomposition Inactive_Species->Thermal_Decomposition High Temp.

Common deactivation pathways for palladium catalysts in the presence of interfering substrates and conditions.

By systematically evaluating these troubleshooting strategies, researchers can significantly improve the success rate of catalytic reactions involving challenging 3-aminopyridine substrates.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 6-Chloro-4-iodopyridin-3-amine and its N-Aryl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-chloro-4-iodopyridin-3-amine, a vital building block in medicinal chemistry, and offers a comparative study with its N-aryl derivatives. Understanding the nuances of their ¹H NMR spectra is crucial for confirming chemical structures, assessing purity, and guiding synthetic strategies in drug discovery programs.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

This compound is a versatile heterocyclic intermediate.[1] Its unique substitution pattern, featuring a nucleophilic amino group and reactive chloro and iodo substituents, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1] The pyridine core is a well-established pharmacophore in numerous therapeutic areas, particularly in the development of kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[1]

Accurate and unambiguous characterization of intermediates and final compounds is paramount in the rigorous process of drug development. ¹H NMR spectroscopy stands as a primary tool for elucidating molecular structure. This guide will delve into the characteristic ¹H NMR signatures of this compound and explore how these signatures are modulated upon N-arylation, providing a framework for the spectral interpretation of this important class of compounds.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is deceptively simple, displaying three distinct signals that correspond to the two aromatic protons and the two amine protons.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-27.81Singlet (s)1H
H-57.60Singlet (s)1H
-NH₂4.13Broad Singlet (br s)2H
Data recorded on a 400 MHz spectrometer in CDCl₃.[2]
Causality Behind the Chemical Shifts:

The chemical shifts of the aromatic protons in pyridine and its derivatives are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[3] The nitrogen atom deshields the adjacent α-protons (H-2 and H-6) and the γ-proton (H-4) to a lesser extent, while the β-protons (H-3 and H-5) are least affected.[3]

In this compound, we observe:

  • H-2 (δ 7.81): This proton is at the α-position relative to the ring nitrogen, leading to significant deshielding.

  • H-5 (δ 7.60): This proton is at the β-position and is less deshielded than H-2.

  • -NH₂ (δ 4.13): The protons of the primary amine appear as a broad singlet. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.

The absence of observable coupling between H-2 and H-5 is a key feature. In a typical pyridine ring, a small long-range coupling (⁴J) would be expected. However, in this highly substituted ring, this coupling is likely too small to be resolved, resulting in two singlets.

Comparative ¹H NMR Analysis: N-Aryl Derivatives

Table 2: Predicted ¹H NMR Data for a Generic N-Aryl-6-chloro-4-iodopyridin-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Change
H-2~8.0-8.2Singlet (s)Deshielding due to the anisotropic effect of the N-aryl group and potential changes in electron density.
H-5~7.7-7.9Singlet (s)Minor deshielding effect from the N-aryl substituent.
-NH-~8.5-9.5Singlet (s) or Broad Singlet (br s)Significant downfield shift upon formation of a secondary amine, with the proton now part of an amide-like system.
Aryl Protons~7.0-7.8Multiplets (m)Signals corresponding to the protons on the newly introduced aryl ring.
Key Spectral Changes Upon N-Arylation:
  • Downfield Shift of Pyridine Protons: The introduction of an aryl group on the nitrogen atom is expected to cause a downfield shift of the H-2 and H-5 protons. This is due to the electron-withdrawing nature and the anisotropic magnetic field of the aromatic ring.

  • Appearance of a New Set of Aromatic Signals: The protons of the N-aryl substituent will give rise to a new set of signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these signals will be dependent on the substitution pattern of the aryl ring itself.

  • Significant Downfield Shift of the Amine Proton: The proton of the newly formed secondary amine (-NH-) will experience a substantial downfield shift compared to the primary amine protons. Its chemical shift will be sensitive to solvent and concentration, and it may appear as a sharp or broad singlet.

Experimental Protocol for ¹H NMR Data Acquisition

Acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the characterization of this compound and its derivatives.

Sample Preparation:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Parameters (for a 400 MHz Spectrometer):
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans: 8-16 scans are typically sufficient for routine characterization. More scans may be needed for dilute samples.

  • Temperature: Room temperature (e.g., 298 K).

Visualization of Key Structural Features

The following diagram illustrates the structure of this compound and highlights the protons that are observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint for this important synthetic intermediate. By understanding the electronic effects of the nitrogen heteroatom and the various substituents, researchers can confidently assign the observed signals. Furthermore, by comparing the spectrum of the parent amine to those of its derivatives, such as N-aryl analogs, valuable structural information can be gleaned from the predictable shifts in proton resonances. This guide serves as a foundational resource for scientists and professionals working with this versatile class of compounds, enabling more efficient and accurate chemical characterization in the pursuit of novel therapeutics.

References

A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Chloro-4-iodopyridin-3-amine, a key heterocyclic building block.[1] We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and compare the developed HPLC method with viable alternatives, supported by hypothetical yet realistic experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical methods.

The Analytical Challenge: this compound

This compound (C₅H₄ClIN₂) is a halogenated pyridine derivative.[2] Its structure, featuring a basic amine group and halogen substituents, presents specific challenges and considerations for chromatographic separation. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Foundational Principles: Why Reversed-Phase HPLC?

For the analysis of polar aromatic amines like our target compound, reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry.[3][4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3] The choice of a C18 column is a logical starting point due to its versatility and wide applicability in separating a broad range of compounds.[5]

The amine group on the pyridine ring will be protonated at acidic pH, enhancing its polarity and interaction with the mobile phase. Controlling the pH of the mobile phase is therefore critical to achieving reproducible retention times and good peak shapes.

Part 1: De-Novo HPLC Method Development

The development of a reliable HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through a series of optimization steps.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to developing an HPLC method for this compound.

1. Instrumentation and Initial Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[4]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving the peak shape of basic compounds.

    • B: Acetonitrile.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance. A PDA detector is invaluable during development to assess peak purity and select the optimal wavelength.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point for dissolving the sample.

  • Standard Preparation: Accurately weigh and dissolve this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a similar concentration as the standard. Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[4]

3. Method Optimization:

  • Gradient Elution: Begin with a broad gradient to elute all potential impurities. A typical starting gradient could be 5% to 95% Acetonitrile over 30 minutes.

  • Wavelength Selection: Based on the UV spectrum obtained from the PDA detector, select an optimal wavelength for detection.

  • Fine-tuning the Gradient: Adjust the gradient slope and duration to achieve optimal separation of the main peak from all impurity peaks. The goal is to achieve a resolution (Rs) of >1.5 between adjacent peaks.

HPLC_Method_Development Analyte Analyte Characterization (this compound) Column_Selection Column Selection (e.g., C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Selection (Aqueous Buffer & Organic Modifier) Analyte->Mobile_Phase Initial_Conditions Initial Chromatographic Conditions (Broad Gradient, 1.0 mL/min) Column_Selection->Initial_Conditions Mobile_Phase->Initial_Conditions Detection Detection Wavelength (PDA Screening) Detection->Initial_Conditions Optimization Method Optimization (Gradient, pH, Temperature) Initial_Conditions->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Rationale Behind Experimental Choices
  • C18 Column: Provides a good balance of hydrophobic interactions for retaining the aromatic pyridine ring.

  • Acidified Mobile Phase: The use of TFA ensures the amine group is protonated, leading to consistent interactions with the stationary phase and sharper peaks.

  • Acetonitrile: A common organic modifier in RP-HPLC, it offers good elution strength and low UV cutoff.

  • Gradient Elution: Necessary to ensure the elution of a wide range of potential impurities with varying polarities.

Part 2: Method Validation According to ICH Guidelines

Once an optimized HPLC method is established, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[6][7][8]

Key Validation Parameters

A full validation of the HPLC method would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This is demonstrated by the separation of the main peak from all impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically assessed over a range of 80% to 120% of the target concentration.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is often expressed as the percent recovery of a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data Summary

The following table summarizes hypothetical, yet realistic, validation data for the developed HPLC method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution (Rs) > 1.5Rs > 2.0 for all peaks
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.5%
Intermediate: 1.2%
LOD Signal-to-Noise ≥ 30.01%
LOQ Signal-to-Noise ≥ 100.03%
Robustness % RSD ≤ 2.0%Passed

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it's essential to consider other analytical techniques that could be employed for the purity analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[10][11]

Advantages over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC.[12][13]

  • Improved Resolution and Sensitivity: The smaller particle size leads to sharper peaks, better separation of closely related compounds, and higher sensitivity.[11][12]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant solvent savings.[10][14]

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than HPLC systems.

  • Method Transfer: Transferring a method from HPLC to UPLC requires re-validation.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Node Larger Particles (3-5 µm) Lower Pressure (500-6000 psi) Longer Run Times (15-20 min) UPLC_Node Smaller Particles (<2 µm) Higher Pressure (~15,000 psi) Shorter Run Times (3-10 min) Comparison Comparison of LC Techniques Comparison->HPLC_Node Lower Throughput Comparison->UPLC_Node Higher Throughput

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[15] For pyridine and its derivatives, GC can be a viable option.[16][17]

Advantages over HPLC:

  • High Sensitivity for Volatile Compounds: GC is highly sensitive for compounds that are volatile and thermally stable.[18]

  • Different Selectivity: GC separates compounds based on their boiling points and interactions with the stationary phase, offering a different selectivity profile compared to HPLC.

Considerations:

  • Thermal Stability: The analyte must be thermally stable and not decompose in the heated injector port or column.

  • Derivatization: For non-volatile or highly polar compounds, a derivatization step may be necessary to increase volatility, adding complexity to the sample preparation.

Performance Comparison Summary
FeatureHPLCUPLCGC
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Typical Run Time 15-30 minutes3-10 minutes[13]5-20 minutes
Resolution GoodExcellent[11]Very Good
Sensitivity GoodExcellent[11]Excellent (for volatiles)
Solvent Usage HighLow[14]Low
Applicability Broad range of compoundsBroad range of compoundsVolatile & thermally stable compounds

Conclusion

The developed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.

While UPLC offers significant advantages in terms of speed and resolution, the developed HPLC method can be readily implemented in most quality control laboratories without the need for specialized high-pressure equipment. Gas chromatography presents a viable orthogonal technique, particularly for the analysis of volatile impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, including throughput needs, sensitivity requirements, and the availability of instrumentation.

References

A Comparative Guide to Suzuki Coupling Reactivity: 6-Chloro- vs. 6-Bromo-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of innovation. Among these, substituted aminopyridines are privileged structures, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for constructing the carbon-carbon bonds necessary to build these complex molecules.[1][2][3] However, the success of any synthetic campaign hinges on the judicious selection of starting materials.

This guide provides an in-depth, objective comparison of two closely related, yet distinct, building blocks: 6-chloro-4-iodopyridin-3-amine and 6-bromo-4-iodopyridin-3-amine . We will dissect their performance in the Suzuki coupling, moving beyond simple reaction yields to explore the underlying mechanistic principles and strategic implications that guide the choice of one substrate over the other. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of substrate reactivity to accelerate their discovery programs.

The Molecular Stage: Structural and Electronic Considerations

At first glance, the two molecules are nearly identical. Both possess a pyridine core functionalized with an activating amino group at the 3-position and an iodine atom at the 4-position. The sole difference is the halogen at the 6-position: a chlorine atom versus a bromine atom. This seemingly minor substitution has profound implications for the molecule's reactivity, not only for the initial coupling but for any subsequent transformations.

FeatureThis compound6-Bromo-4-iodopyridin-3-amine
Structure
CAS Number 351227-42-4[4]1200130-84-2[5]
Molecular Formula C₅H₄ClIN₂C₅H₄BrIN₂
Molecular Weight 269.46 g/mol 313.91 g/mol
Primary Reactive Site C4-IodoC4-Iodo
Secondary Reactive Site C6-ChloroC6-Bromo

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step of the Suzuki catalytic cycle, and its facility is inversely proportional to the C-X bond dissociation energy.[6][7]

The established order of bond energies for carbon-halogen bonds is: C-F > C-Cl > C-Br > C-I [8]

Consequently, the reactivity trend in Suzuki couplings is the inverse: C-I > C-Br > C-Cl > C-F [2][6][9]

For both of our subject molecules, this trend dictates that the C-I bond at the 4-position is vastly more susceptible to oxidative addition than either the C-Br or C-Cl bond at the 6-position. This inherent reactivity difference is the key to achieving highly regioselective Suzuki couplings at the C4 position.

The Suzuki-Miyaura Catalytic Cycle: A Focus on Oxidative Addition

To understand the subtle differences between our two substrates, we must first visualize the reaction mechanism. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product sub1 Ar-X (Aryl Halide) sub1->pd0 sub2 R-B(OR)₂ (Boronic Acid/Ester) sub2->oa_complex base Base (e.g., K₂CO₃) base->oa_complex Decision_Tree Substrate Selection Workflow start What is your synthetic goal? goal_single Single, selective coupling at C4? C6-halogen must remain. start->goal_single Single Coupling goal_sequential Sequential couplings? Functionalize C4, then C6. start->goal_sequential Sequential Coupling choice_chloro Choose: This compound goal_single->choice_chloro choice_bromo Choose: 6-Bromo-4-iodopyridin-3-amine goal_sequential->choice_bromo reason_chloro Reason: Robust C-Cl bond prevents unwanted side reactions at the C6 position. choice_chloro->reason_chloro reason_bromo Reason: More reactive C-Br bond allows for a second, milder coupling at the C6 position. choice_bromo->reason_bromo

References

A Comparative Guide for the Strategic Selection of Kinase Inhibitor Scaffolds: 6-Chloro-4-iodopyridin-3-amine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The choice of the core heterocyclic building block is a critical decision that dictates synthetic feasibility, structure-activity relationship (SAR) exploration, and ultimately, the pharmacological profile of the final compound. This guide provides an in-depth comparison of 6-chloro-4-iodopyridin-3-amine, a highly versatile and strategic building block, against other commonly employed scaffolds such as aminopyrimidines and aminopyrazoles. We will explore the nuanced advantages conferred by the unique reactivity of this compound and provide data-driven guidance for its strategic deployment in kinase inhibitor synthesis.

Introduction: The Central Role of the Hinge-Binding Scaffold

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases have achieved remarkable clinical success. A key pharmacophoric feature of many Type I and Type II kinase inhibitors is a heterocyclic scaffold capable of forming one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[2][3] The versatility of this scaffold is paramount, as it serves as the anchor from which vectors can be projected to explore adjacent hydrophobic pockets and solvent-front regions to achieve potency and selectivity.

Commonly used scaffolds include aminopyrimidines, aminopyrazoles, and various substituted aminopyridines.[4][5][6] While effective, these scaffolds can present limitations in terms of synthetic tractability and the ability to achieve specific substitution patterns. This guide focuses on the strategic advantages of this compound, a building block that offers a powerful solution for sequential, site-selective functionalization.

In Focus: this compound

This compound is a di-halogenated aminopyridine with strategically positioned functional groups that offer orthogonal reactivity. This orthogonality is the cornerstone of its utility in complex molecule synthesis.

  • C3-Amine: The primary amine at the 3-position is perfectly positioned to act as a hydrogen bond donor, and in some cases an acceptor via the ring nitrogen, to the kinase hinge region.

  • C4-Iodo: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[7] This allows for the early-stage introduction of a key pharmacophore, often a group that will occupy a hydrophobic pocket.

  • C6-Chloro: The carbon-chlorine bond is significantly less reactive in standard cross-coupling conditions compared to the C-I bond.[7][8] It can be functionalized in a subsequent step under more forcing conditions or via nucleophilic aromatic substitution (SNAr), providing a second, independent vector for SAR exploration.[9][10]

This differential reactivity allows for a planned, stepwise synthesis that is often challenging to achieve with other di-halogenated or mono-halogenated building blocks.

Comparative Analysis: Key Alternative Scaffolds

Aminopyrimidine Scaffolds

Aminopyrimidines are perhaps the most ubiquitous kinase inhibitor scaffolds, found in numerous FDA-approved drugs.[6] Their bicyclic-like hydrogen bonding capacity makes them excellent hinge-binders.[1]

  • Advantages: Proven clinical precedent, strong hinge-binding interactions, and a wide variety of commercially available starting materials.

  • Disadvantages: Symmetrical di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) can sometimes lead to mixtures of regioisomers during sequential reactions, requiring careful optimization or chromatographic separation. Achieving three distinct points of diversity can be less straightforward than with this compound.

Aminopyrazole Scaffolds

Aminopyrazoles are another class of privileged structures in kinase inhibitor design, valued for their ability to form strong hydrogen bonds with the kinase hinge.[5][11] They are found in inhibitors of CDKs, Aurora kinases, and JAKs.[12]

  • Advantages: Potent hinge-binding capabilities and a different vector space compared to six-membered rings, which can be crucial for targeting specific kinase conformations.[13]

  • Disadvantages: The synthesis of substituted pyrazoles can be more complex than pyridines or pyrimidines. Site-selectivity in poly-halogenated pyrazoles can also be a challenge.

Data Presentation: Scaffold Comparison

FeatureThis compound2,4-Dichloropyrimidine3-Amino-5-bromopyrazole
Primary Hinge Interaction C3-Amine and Ring NitrogenRing Nitrogens and Exocyclic AmineRing Nitrogens and Exocyclic Amine
Key Advantage Orthogonal reactivity (I vs. Cl) for sequential, site-selective functionalization.[7]Strong, bidentate H-bonding; extensive clinical validation.[6]Unique vector space; potent inhibition of specific kinase families.[11]
Primary Reaction at Most Reactive Site Pd-catalyzed cross-coupling (e.g., Suzuki) at C4-Iodo.[7]SNAr or cross-coupling at C4 (generally more reactive than C2).Cross-coupling or SNAr at C5-Bromo.
Secondary Functionalization Cross-coupling or SNAr at C6-Chloro.[9]Cross-coupling or SNAr at C2 (often requires harsher conditions).Functionalization of ring nitrogens or other positions if available.
Regiocontrol in Sequential Reactions Excellent, due to the large difference in C-I and C-Cl bond reactivity.[8]Moderate; can be challenging to achieve high selectivity between two C-Cl bonds.Generally good, but depends on the specific substitution pattern.
Commercial Availability Readily available from multiple suppliers.[14]Very common and widely available.Good availability for various substituted analogs.

Visualization of Synthetic Strategy

The key advantage of this compound is its capacity for programmed, sequential functionalization.

Caption: Sequential functionalization of this compound.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in synthesis, we present protocols for the first key C-C bond-forming reaction on our subject molecule and a common alternative.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the selective functionalization of the C4-position, leaving the C6-chloro group intact for subsequent modification.

Objective: To synthesize 6-chloro-4-(4-methoxyphenyl)pyridin-3-amine.

Materials:

  • This compound (1.0 equiv, 255 mg)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 22 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.

Expected Outcome: High yield (>85%) of the C4-coupled product with minimal to no formation of the C6-coupled or di-coupled side products. The C6-chloro atom remains available for a second, distinct synthetic operation.

Protocol 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol highlights a potential challenge in regioselectivity when using a scaffold with two identical reactive halides.

Objective: To synthesize 2-chloro-4-(4-methoxyphenyl)pyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv, 149 mg)

  • 4-Methoxyphenylboronic acid (1.1 equiv, 167 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 345 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Combine 2,4-dichloropyrimidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent mixture (Toluene:Ethanol:Water).

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction for the consumption of starting material and the formation of both the desired mono-substituted product and the di-substituted side product.

  • Work-up is similar to Protocol 1.

  • Purification by column chromatography is often required to separate the desired C4-substituted product from the C2-substituted and di-substituted impurities.

Expected Outcome: The reaction will typically favor substitution at the more reactive C4 position. However, depending on the conditions and reaction time, the formation of the di-substituted product, 2,4-bis(4-methoxyphenyl)pyrimidine, and potentially the 2-substituted isomer can occur, reducing the yield of the desired product and complicating purification.

Strategic Selection Workflow

The choice of a building block is a strategic decision based on the synthetic goals.

Selection_Workflow start Define Synthetic Goal for Kinase Inhibitor q1 Is sequential, site-selective functionalization at two distinct positions critical? start->q1 rec1 Strongly Consider: This compound q1->rec1 Yes q2 Is a well-established scaffold with strong bidentate H-bonding the primary requirement? q1->q2 No end_node Proceed with Synthesis rec1->end_node rec2 Consider: Aminopyrimidine Scaffolds q2->rec2 Yes q3 Is exploring a different vector space or targeting a specific kinase family (e.g., CDKs) the main goal? q2->q3 No rec2->end_node rec3 Consider: Aminopyrazole Scaffolds q3->rec3 Yes q3->end_node No rec3->end_node

Caption: Decision workflow for selecting a kinase inhibitor scaffold.

Conclusion

While aminopyrimidines and aminopyrazoles remain powerful and validated scaffolds in kinase inhibitor design, this compound presents a compelling alternative for medicinal chemists requiring precise control over synthetic strategy. Its key advantage lies in the orthogonal reactivity of the C-I and C-Cl bonds, which enables a reliable, sequential approach to building molecular complexity. This feature minimizes the formation of regioisomeric mixtures, simplifies purification, and allows for the systematic and independent exploration of two different vectors around the core scaffold. For programs where maximizing SAR exploration and synthetic efficiency is paramount, this compound should be considered a premier building block.

References

A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 6-Chloro-4-iodopyridin-3-amine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine ring is a "privileged structure," appearing in numerous natural products and a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and the capacity for diverse functionalization make it a cornerstone for developing novel therapeutics, from anticancer to antiviral agents.[3][4]

This guide provides an in-depth analysis of 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4), a highly versatile yet specialized building block.[5] For researchers and drug development professionals, the choice of starting material is a critical decision point that profoundly impacts project timelines, overall cost, and synthetic efficiency. The central question we address is: When does the higher upfront cost of a pre-functionalized intermediate like this compound provide a net benefit over seemingly cheaper, simpler alternatives?

This analysis moves beyond a simple price-per-gram comparison. We will dissect the strategic advantages conferred by its unique structure, weigh them against viable alternatives, and provide a clear framework for making an informed, cost-effective decision for your multi-step synthesis campaigns.

The Strategic Advantage of this compound

The power of this compound lies in its built-in differential reactivity. The pyridine ring is decorated with three key functional groups: an amine, a chloro substituent, and an iodo substituent. This arrangement is not accidental; it is engineered for selective, sequential chemical transformations.

Key Molecular Features:

  • Molecular Formula: C₅H₄ClIN₂[5]

  • Molecular Weight: 254.46 g/mol [5]

  • CAS Number: 351227-42-4[5]

The primary value proposition is the reactivity difference between the carbon-iodine (C-I) bond at the 4-position and the carbon-chlorine (C-Cl) bond at the 6-position. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl > F.[6] This allows a chemist to selectively perform a reaction at the more reactive C-I bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction. This built-in orthogonality is crucial for efficiently building molecular complexity.

This reagent is a prime substrate for several cornerstone reactions in modern synthesis:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[7]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[8][9]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[10][11]

The presence of the 3-amino group further expands its utility, serving as a handle for amide bond formation, diazotization, or as a directing group.

Workflow Visualization: Multi-Step Synthesis

The following diagram illustrates a typical synthetic workflow that leverages the differential reactivity of this compound for the sequential installation of two different functionalities.

G A This compound B Step 1: Suzuki Coupling (at C4-I position) + R1-B(OH)2 + Pd Catalyst, Base A->B Selective functionalization of the C-I bond C Intermediate A 6-Chloro-4-(R1)-pyridin-3-amine B->C D Step 2: Buchwald-Hartwig Amination (at C6-Cl position) + R2-NH2 + Pd Catalyst, Base C->D Functionalization of the remaining C-Cl bond E Final Product 4-(R1)-6-(R2-amino)-pyridin-3-amine D->E

Caption: Sequential cross-coupling workflow using this compound.

Comparative Analysis with Key Alternatives

To understand the cost-benefit trade-offs, we must compare this compound with common, less functionalized alternatives that could theoretically lead to the same or similar end products.

Alternative 1: 6-Chloropyridin-3-amine (CAS: 5350-93-6)

This is a simpler, cheaper precursor lacking the iodo group. To achieve the same 4,6-disubstituted product, an additional step—iodination or bromination at the 4-position—is required before the first cross-coupling reaction.

  • Pros: Significantly lower initial purchase price.

  • Cons: Requires an additional synthetic step (iodination), which introduces costs for reagents (e.g., N-Iodosuccinimide), solvents, purification, and labor. This extra step will also inevitably lower the overall yield.

Alternative 2: 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0)

This is an isomer of the primary reagent. While it also offers differential reactivity, the positions of the functional groups are different. This is not a direct alternative for synthesizing the same final molecule but is a relevant comparison for projects where the final substitution pattern is flexible. Its synthesis route and availability can differ, impacting cost.[12]

  • Pros: Provides an alternative substitution pattern which may be desirable for structure-activity relationship (SAR) studies.

  • Cons: Not a drop-in replacement. The synthesis of this isomer involves different starting materials and conditions, which can affect its price and availability.[12]

Performance and Process Comparison

The following table summarizes the key process differences. Yields are representative estimates for multi-step sequences.

ParameterThis compound6-Chloropyridin-3-amine
Starting Material Pre-functionalized for sequential couplingRequires activation (iodination)
Number of Steps to Disubstituted Product 2 (e.g., Suzuki then Buchwald)3 (Iodination, Suzuki, Buchwald)
Typical Overall Yield 50-70%35-55% (assuming ~80% yield for the extra step)
Process Time ShorterLonger
Reagent Complexity Standard coupling reagentsRequires additional iodinating agent and purification
Waste Generation Lower (fewer steps)Higher (additional step and purification)

Detailed Cost-Benefit Analysis

The true cost of a synthesis is not just the price of the starting material. It is the "cost-per-gram" of the final product. This includes reagents, solvents, analytical testing, labor, and waste disposal.

ReagentSupplier ExamplePurityPrice (USD, Approx.)
This compound ChemicalBook / Career Henan Chemical Co.99%~$1.00 / kg (Bulk Pricing Indication)
Fluorochem / Sigma-Aldrich98%Higher pricing for smaller, research quantities
6-Chloropyridin-3-amine ChemicalBookN/A~$6.00 / 5g
2-Chloro-3-iodopyridin-4-amine ChemicalBook99%~$200.00 / kg[13]

Analysis:

  • Reagent Cost vs. Process Cost: While 6-Chloropyridin-3-amine is cheaper per gram initially, the cost of adding an iodination step can be substantial. This includes the iodinating agent (e.g., NIS), an additional round of solvent, potential catalyst, workup chemicals, and chromatography supplies. For a small, research-scale synthesis, these costs can easily exceed the initial savings on the starting material.

  • Impact of Yield: The most critical factor is the overall yield. A 15% difference in overall yield across a multi-step synthesis (e.g., 55% vs. 40%) means you need to start with significantly more material to produce the same amount of final product, amplifying all associated costs. The direct, two-step route from this compound is generally higher yielding and more reliable.

  • Labor and Time ("Speed to Discovery"): In a drug development context, time is a resource with immense monetary value. A synthetic route that saves a chemist a full day or more per cycle is incredibly valuable. The streamlined workflow enabled by the pre-functionalized reagent accelerates the synthesis-test-iterate cycle, which is the engine of drug discovery.

Decision Framework: Which Reagent is Right for You?

This flowchart provides a logical path for selecting the most appropriate building block based on your project's specific constraints and goals.

DecisionTree start Project Goal? q1 Is speed/efficiency the top priority? (e.g., early-stage drug discovery, SAR) start->q1 Evaluate Priorities q2 Is minimizing starting material cost paramount? (e.g., large-scale synthesis, established route) q1->q2 No res1 Use this compound q1->res1 Yes q2->res1 No (Overall cost/yield is more critical) res2 Use 6-Chloropyridin-3-amine and add iodination step q2->res2 Yes

Caption: Decision-making flowchart for reagent selection.

Experimental Protocols

To provide a practical context, below is a representative, self-validating protocol for a Suzuki coupling reaction, which would be the first step in a sequence using this compound.

Protocol: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

Objective: To selectively couple an arylboronic acid at the C-I position of this compound, leaving the C-Cl bond intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or similar Pd(0) catalyst[14]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), dried[14]

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), deoxygenated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.05 equiv) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. Reactions are typically complete within 12-24 hours.[14]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 6-chloro-4-arylpyridin-3-amine product.

Causality and Trustworthiness:

  • Why Pd(PPh₃)₄? This is a common, reliable Pd(0) catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[15][16]

  • Why K₂CO₃? The base is essential for the transmetalation step of the Suzuki mechanism, activating the boronic acid to form a boronate species that can transfer its organic group to the palladium center.[15][17]

  • Why Dioxane/Water? This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Deoxygenation is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[14]

  • Self-Validation: The progress of the reaction can be cleanly monitored by LC-MS. A successful reaction will show a new major peak corresponding to the mass of the coupled product and the disappearance of the starting material peak. The preservation of the chloro-substituent can be confirmed by mass spectrometry (isotopic pattern) and NMR of the final product.

Conclusion

The selection of a starting material in a multi-step synthesis is a strategic decision with far-reaching consequences for cost, time, and overall success. This compound represents a class of "smart" reagents where a higher initial investment pays significant dividends in efficiency, yield, and speed.

  • For early-stage research and development , where speed and the rapid generation of diverse analogs are critical, the advantages of using a pre-functionalized, orthogonal building block like this compound are clear. It streamlines synthesis, reduces the number of failure points, and accelerates project timelines.

  • For large-scale, established manufacturing processes , where every cent per gram is scrutinized, the economic calculation may favor a cheaper starting material like 6-Chloropyridin-3-amine, provided the additional synthetic step is robust, high-yielding, and has been optimized.

Ultimately, the choice is context-dependent. However, by looking beyond the sticker price and analyzing the total cost of synthesis—including reagents, labor, and the value of time—researchers can make a strategically sound decision that best aligns with their scientific and economic goals.

References

A Comparative Guide to Validated Analytical Methods for Quantifying 6-Chloro-4-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 6-Chloro-4-iodopyridin-3-amine, a critical heterocyclic building block in pharmaceutical synthesis.[1][2] The accurate determination of its purity and concentration is paramount for ensuring reaction efficiency, final product quality, and regulatory compliance. This document delves into the principles, experimental protocols, and performance characteristics of leading analytical techniques, offering researchers and drug development professionals a robust framework for method selection and implementation.

All methodologies discussed are grounded in the principles of analytical procedure validation established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that each protocol is a self-validating system designed for suitability and reliability.[3][4][5]

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, a method must be demonstrated to be "fit for purpose."[5] This is achieved by assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7]

  • Accuracy: The closeness of agreement between the value accepted as a conventional true value and the value found. This is often determined by recovery studies.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6][7]

The following sections will compare three primary analytical techniques—HPLC-UV, LC-MS/MS, and GC-MS—through the lens of these validation principles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. It is exceptionally well-suited for assay and purity determinations where analyte concentrations are relatively high.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of this compound, allowing for good retention and separation from potential non-polar impurities. The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, ensures sharp peak shapes and efficient elution. The acidic modifier (phosphoric acid) protonates the amine group, reducing peak tailing. UV detection is chosen based on the chromophoric nature of the pyridine ring system.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Calibration:

    • Prepare a series of calibration standards from a certified reference standard, ranging from 1 µg/mL to 200 µg/mL.

    • Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: HPLC-UV workflow for quantifying this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For superior sensitivity and selectivity, particularly for trace-level quantification or analysis in complex matrices (e.g., in-process monitoring, metabolite studies), LC-MS/MS is the gold standard.[8][9][10] Its ability to monitor specific parent-to-fragment ion transitions makes it highly specific.

Causality Behind Experimental Choices: Electrospray ionization (ESI) in positive mode is chosen because the basic nitrogen atom on the pyridine ring is readily protonated, forming a stable [M+H]+ ion. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, virtually eliminating matrix interferences.[11] A rapid gradient with a shorter column is used to increase sample throughput, which is a key advantage of LC-MS/MS.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol.

    • Perform serial dilutions in a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations within the calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Spike each sample and standard with an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and instrumental variability.[12]

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte (m/z 255.9 -> 128.9): Precursor ion [M+H]+ for C5H4ClIN2; fragment corresponds to loss of iodine.

      • Internal Standard: To be determined based on the specific standard used.

    • Collision Energy: Optimized for the specific transition (e.g., 20 eV).

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Dilutions B Spike with Internal Standard A->B C Inject into LC System B->C D ESI Ionization (Positive Mode) C->D E MRM Detection (QqQ) D->E F Generate Ion Ratios E->F G Quantify using Response Factor F->G

Caption: LC-MS/MS workflow for trace quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for assessing volatile impurities or when the analyte exhibits good thermal stability and volatility.[13] For halogenated compounds like this compound, GC-MS provides excellent separation and structural information from the resulting mass spectra.[14]

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating a wide range of semi-volatile compounds. Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace analysis. Electron Ionization (EI) is employed as it produces reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity over a full scan.[15]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve the sample in a volatile, non-polar solvent such as Dichloromethane or Ethyl Acetate to a final concentration suitable for the instrument's sensitivity (e.g., 1-100 ppm).

    • Ensure the sample is completely dry, as water can damage the GC column.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program:

      • Initial Temp: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Transfer Line Temp: 290°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 254, 219, 127).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Splitless Injection into GC A->B C Capillary Column Separation B->C D EI Ionization & SIM Detection C->D E Integrate Ion Chromatogram D->E F Quantify vs. Standards E->F

Caption: GC-MS workflow for the analysis of this compound.

Performance Comparison and Method Selection

The choice of analytical method depends directly on the intended application. The following table summarizes the typical performance characteristics of each validated method, providing a clear basis for comparison.

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Good (Relies on chromatographic separation)Excellent (Chromatography + Mass Filtering)Excellent (Chromatography + Mass Filtering)
Typical LOQ ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mL~10 - 50 ng/mL
Linear Range 2-3 orders of magnitude4-5 orders of magnitude2-3 orders of magnitude
Precision (%RSD) < 2%< 5% (at low levels)< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Throughput Moderate (15-20 min/sample)High (3-5 min/sample)Moderate (15-20 min/sample)
Primary Application Purity assay, routine QC, content uniformityTrace-level impurity analysis, genotoxic impurity quantification, bioanalysisVolatile impurity profiling, alternative QC method
Complexity & Cost LowHighModerate

Conclusion and Recommendations

The quantification of this compound can be reliably achieved using several validated analytical techniques. The optimal choice is dictated by the specific analytical challenge:

  • For routine quality control, purity assessment, and formulation assay , HPLC-UV is the recommended method. Its robustness, cost-effectiveness, and excellent precision make it ideal for analyzing samples where the analyte is present at percentage or high-ppm levels.[16][17]

  • For the quantification of trace-level impurities or for bioanalytical studies , LC-MS/MS is unequivocally the superior choice. Its unparalleled sensitivity and selectivity ensure accurate measurement even in the most complex matrices and at levels required for potentially genotoxic impurities.[11][18]

  • GC-MS serves as a valuable orthogonal technique. It is particularly useful for identifying and quantifying volatile organic impurities that may be present in the sample and are not amenable to LC-based methods.[15][19]

By aligning the analytical requirements with the capabilities outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement a fit-for-purpose method that ensures data integrity and supports the advancement of their development programs.

References

Benchmarking catalyst performance for 6-Chloro-4-iodopyridin-3-amine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Catalyst Selection and Performance

Introduction: The Strategic Value of 6-Chloro-4-iodopyridin-3-amine

In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a task of paramount importance. This compound stands out as a particularly valuable building block due to its unique electronic properties and, most critically, the presence of two different halogen atoms. This di-halogenation offers a strategic advantage for synthetic chemists: the ability to perform selective and sequential cross-coupling reactions.

The significant difference in bond dissociation energies between the C-I and C-Cl bonds (C-I being weaker and thus more reactive) is the cornerstone of this strategy. Palladium-catalyzed cross-coupling reactions can be tuned to react preferentially at the more labile C-4 iodo position under milder conditions. Subsequently, the less reactive C-6 chloro position can be functionalized under more forcing conditions, allowing for the controlled and regioselective synthesis of complex, polysubstituted pyridine derivatives.

This guide provides a comparative analysis of various catalyst systems for the most common cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in their synthetic endeavors.

The Decisive Factor: Regioselectivity in Di-halogenated Pyridines

The primary consideration for any cross-coupling reaction with this substrate is regioselectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling cycles. The reactivity trend for halogens in this step is overwhelmingly I > Br > Cl > F.[1] For this compound, this means that reactions will almost exclusively occur at the C-4 iodo position under standard conditions.

The electron-donating amine group at C-3 and the electron-withdrawing nature of the pyridine nitrogen further modulate the electronic landscape of the molecule, but the inherent reactivity difference between iodine and chlorine remains the dominant controlling factor.[2] This guide will therefore focus on catalyst performance for functionalization at the C-4 position, followed by a discussion on strategies for subsequent C-6 functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds.[3] For a substrate like this compound, the choice of catalyst is crucial for achieving high efficiency, though the high reactivity of the C-I bond allows for a broader range of conditions compared to less reactive aryl chlorides.[4][5]

Catalyst Performance Comparison

The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling at the C-4 position. While data for this specific molecule is sparse, performance is extrapolated from reactions with structurally similar iodo- and chloro-pyridines.[6][7][8]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ K₂CO₃ / K₃PO₄Dioxane/H₂O85-10012-1875-90A classic, reliable choice for reactive C-I bonds. May require longer reaction times.[8]
Pd(OAc)₂ / SPhos K₃PO₄Toluene or 2-MeTHF80-1102-8>95Highly active system using a bulky, electron-rich Buchwald ligand, ensuring high turnover and shorter times.[5][6]
PdCl₂(dppf) Na₂CO₃DMF/H₂O90-1108-1680-95A robust and common pre-catalyst, effective for a wide range of boronic acids.[9]
Expert Insights: Why Ligand Choice Matters

The catalyst's performance is fundamentally dictated by the ligand coordinated to the palladium center.

  • Triphenylphosphine (PPh₃): Sufficiently electron-donating to facilitate oxidative addition at the weak C-I bond. However, it is less effective for the more challenging C-Cl bond activation.

  • SPhos (a Buchwald ligand): This is a sterically bulky and highly electron-donating phosphine ligand. This electronic richness enhances the reactivity of the palladium center, accelerating the rate-limiting oxidative addition step. The bulkiness promotes the reductive elimination step, releasing the product and regenerating the active catalyst.[6][10] These features make it exceptionally efficient, even for less reactive coupling partners.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that forms a stable complex with palladium, often preventing catalyst decomposition (e.g., formation of palladium black) at higher temperatures.[11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L₂) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)-R(L₂) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product aryl_halide Ar-I aryl_halide->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an arylboronic acid with this compound at the C-4 position.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and the ligand (e.g., SPhos at 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 2-MeTHF, to a concentration of 0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-chloropyridin-3-amine.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful transformation for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction allows for the introduction of primary or secondary amines at the C-4 position of our substrate. The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[13]

Catalyst Performance Comparison

The following table compares catalyst systems for the Buchwald-Hartwig amination of aryl halides, with performance considerations for the C-4 iodo position.[14][15]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAP NaOt-BuToluene80-10012-2470-85A "second-generation" system, effective for many amines but may require higher temperatures.[11]
Pd(OAc)₂ / XPhos K₂CO₃ / Cs₂CO₃t-BuOH or Dioxane80-1104-12>90A highly general and active system, often the go-to for challenging substrates or milder bases.[13]
BrettPhos Pd G3 LHMDS / K₃PO₄THF or Toluene25-802-10>95A pre-catalyst that is air- and moisture-stable, offering high activity and selectivity.[13]
Expert Insights: The Role of Base and Ligand Synergy

In the Buchwald-Hartwig reaction, the base not only neutralizes the HX byproduct but also actively participates in the catalytic cycle by deprotonating the amine to form the palladium-amido complex.

  • Strong Bases (NaOt-Bu, LHMDS): These are highly effective but can have limited functional group tolerance (e.g., with esters).[14]

  • Weaker Bases (K₂CO₃, K₃PO₄): These offer broader functional group compatibility but require a more active catalyst system (e.g., one with XPhos or BrettPhos) to achieve efficient turnover.[13] The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L oa_complex Ar-Pd(II)-I(L) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR₂'(L) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product aryl_halide Ar-I aryl_halide->oa_complex amine R₂'NH + Base amine->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

  • Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.

  • Catalyst Activation: Add anhydrous, degassed solvent (e.g., Dioxane) and stir for 5-10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the desired 4-amino-6-chloropyridin-3-amine derivative.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] It traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17] This reaction is invaluable for installing alkyne functionalities, which are versatile handles for further transformations like click chemistry or cyclizations.

Catalyst Performance Comparison

The table below outlines common conditions for the Sonogashira coupling at the C-4 iodo position.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂ CuI (1-5 mol%)Et₃N / PiperidineTHF or DMF25-602-885-95The classic, highly effective system. Requires exclusion of air to prevent alkyne homo-coupling (Glaser coupling).[17]
Pd(PPh₃)₄ CuI (1-5 mol%)i-Pr₂NHToluene50-804-1280-90Another standard catalyst, useful for a broad range of substrates.
Pd(OAc)₂ / XPhos (None)Cs₂CO₃Dioxane60-1006-1875-90A copper-free variant, beneficial when copper sensitivity is a concern. Often requires a stronger base and higher temperatures.[18]

Visualizing the Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I(L₂) pd0->oa_complex Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L₂) oa_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex from Cu to Pd alkyne H-C≡CR + Base alkyne->cu_acetylide Deprotonation (via Cu(I)) aryl_halide Ar-I aryl_halide->oa_complex

Caption: The interconnected palladium and copper cycles in a Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol details a standard copper-co-catalyzed Sonogashira reaction.

  • Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to obtain the 4-alkynyl-6-chloropyridin-3-amine product.

Strategy for Sequential Cross-Coupling

The true synthetic power of this compound is realized through sequential functionalization. By carefully selecting catalysts and conditions, one can first modify the C-4 position and then the C-6 position in a controlled manner.

Workflow for Sequential Functionalization

Sequential_Coupling start This compound step1 Step 1: C-4 Coupling (Iodo) (e.g., Suzuki, Sonogashira, etc.) start->step1 step1_conditions Conditions: Mild Pd Catalyst (e.g., Pd(PPh₃)₄) Lower Temperature (RT - 80°C) step1->step1_conditions intermediate 4-Substituted-6-chloropyridin-3-amine step1->intermediate step2 Step 2: C-6 Coupling (Chloro) intermediate->step2 step2_conditions Conditions: Highly Active Catalyst (e.g., Pd(OAc)₂/SPhos) Higher Temperature (>100°C) step2->step2_conditions final_product 4,6-Disubstituted-pyridin-3-amine step2->final_product

Caption: A strategic workflow for the sequential functionalization of the title compound.

To achieve this, the first coupling at the C-I bond should use the mildest conditions possible to avoid any premature reaction at the C-Cl bond. For the second coupling at the C-Cl bond, a more powerful catalyst system is required. The activation of the C-Cl bond necessitates a highly electron-rich and sterically demanding ligand, such as SPhos or XPhos, along with higher reaction temperatures.[5]

Conclusion

This compound is a potent synthetic intermediate whose value is unlocked through a deep understanding of modern cross-coupling catalysis. The predictable regioselectivity, governed by the differential reactivity of the C-I and C-Cl bonds, allows for a planned and logical approach to the synthesis of complex molecules.

For reactions at the C-4 iodo position, traditional catalysts like Pd(PPh₃)₄ often suffice, though modern Buchwald-type systems can offer faster and cleaner conversions. For subsequent functionalization at the C-6 chloro position, the use of highly active catalyst systems built upon bulky, electron-rich ligands is mandatory. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively benchmark and optimize performance, paving the way for innovations in drug discovery and materials science.

References

Introduction: The Critical Role of Halopyridines in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Kinase Inhibitors Derived from Different Halopyridine Scaffolds

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have, therefore, emerged as a cornerstone of modern drug discovery, with a growing number of approved drugs and clinical candidates.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of many kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. The strategic placement of halogen atoms (fluorine, chlorine, bromine) on this pyridine ring—creating halopyridines—has become a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these inhibitors. Halogens can modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile through a combination of steric and electronic effects.

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different halopyridines, supported by experimental data and detailed protocols for their evaluation. We will delve into how the choice of halogen can significantly impact the inhibitor's performance, offering insights for researchers and drug development professionals in the field.

Comparative Efficacy of Halopyridine-Derived Kinase Inhibitors

The identity and position of the halogen on the pyridine ring can dramatically alter the inhibitor's interaction with the target kinase. Here, we compare the efficacy of kinase inhibitors based on their fluoropyridine, chloropyridine, and bromopyridine scaffolds.

Fluoropyridine-Derived Kinase Inhibitors: Enhancing Potency and Metabolic Stability

Fluorine is the most electronegative element and has a small van der Waals radius. Its introduction into a molecule can lead to significant changes in its properties. In the context of kinase inhibitors, fluorination of the pyridine ring can enhance binding affinity by forming favorable interactions with the kinase active site and can also block sites of metabolism, thereby increasing the compound's metabolic stability and oral bioavailability.

A notable example is the development of inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. Studies have shown that the introduction of a fluorine atom on the pyridine ring can significantly improve the potency of LRRK2 inhibitors.

Table 1: Comparative Efficacy of Fluoropyridine-Derived LRRK2 Inhibitors

CompoundHalopyridine ScaffoldLRRK2 G2019S IC50 (nM)Reference
GNE-79152-amino-4-fluoropyridine11
GNE-08772-amino-4-fluoropyridine3

As shown in Table 1, compounds incorporating a 4-fluoropyridine moiety exhibit potent inhibition of the LRRK2 G2019S mutant, a common mutation in Parkinson's disease.

Chloropyridine-Derived Kinase Inhibitors: Balancing Potency and Selectivity

Chlorine is larger and less electronegative than fluorine, offering a different set of steric and electronic properties. The incorporation of a chlorine atom on the pyridine ring can provide a balance between potency and selectivity. The larger size of chlorine can create more extensive van der Waals interactions within the kinase active site, leading to enhanced potency.

For instance, in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses, a chloropyridine scaffold has proven to be effective.

Table 2: Comparative Efficacy of Chloropyridine-Derived p38 MAPK Inhibitors

CompoundHalopyridine Scaffoldp38α IC50 (nM)Reference
Compound 12-amino-4-chloropyridine5.4
Compound 22-amino-5-chloropyridine8.2

These compounds demonstrate that the position of the chlorine atom on the pyridine ring can influence the inhibitory activity against p38α.

Bromopyridine-Derived Kinase Inhibitors: Leveraging Halogen Bonding

Bromine, being larger and more polarizable than chlorine, can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This interaction can be a significant contributor to the binding affinity and selectivity of a kinase inhibitor.

The c-Jun N-terminal kinase (JNK) family of proteins are involved in cellular processes such as proliferation, and their inhibitors are being investigated for various diseases. A 3-bromopyridine moiety has been identified as a key feature in a series of potent and selective JNK inhibitors.

Table 3: Comparative Efficacy of Bromopyridine-Derived JNK Inhibitors

CompoundHalopyridine ScaffoldJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
JNK Inhibitor I3-bromopyridine40409
JNK Inhibitor II3-bromopyridine30307

The data in Table 3 highlights the potent inhibition of the JNK family of kinases by compounds containing a 3-bromopyridine scaffold.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.

Principle: The assay uses a terbium-labeled anti-His tag antibody that binds to a His-tagged kinase and a fluorescently labeled tracer that binds to the kinase's ATP-binding site. When the tracer is bound to the kinase, FRET occurs between the terbium-labeled antibody and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the tracer.

Step-by-Step Protocol:

  • Prepare Kinase/Antibody Solution: Dilute the His-tagged kinase and the terbium-labeled anti-His antibody in the kinase buffer.

  • Prepare Tracer Solution: Dilute the fluorescently labeled tracer in the kinase buffer.

  • Prepare Test Compound Dilutions: Serially dilute the test compounds in DMSO, and then further dilute in the kinase buffer.

  • Assay Plate Setup: Add the kinase/antibody solution, test compound dilutions, and tracer solution to a 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Potency Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the amount of ATP present.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well, mix briefly, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Key Pathways and Workflows

Signaling Pathway: The JNK Signaling Cascade

The JNK signaling pathway is a critical regulator of various cellular processes, and its aberrant activation is implicated in several diseases. The following diagram illustrates a simplified representation of this pathway.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MEKK1 MEKK1 Stress->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Proliferation Apoptosis, Proliferation, Inflammation c_Jun->Apoptosis_Proliferation

Caption: A simplified diagram of the JNK signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor, from initial screening to cellular potency assessment.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Biochemical_Screening Biochemical Screening (e.g., LanthaScreen™) Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Potency Cellular Potency Assay (e.g., CellTiter-Glo®) Selectivity_Profiling->Cellular_Potency Target_Engagement Target Engagement Assays Cellular_Potency->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling

Caption: Experimental workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The strategic use of halopyridines in kinase inhibitor design provides a powerful approach to modulate compound efficacy and drug-like properties. Fluorine can enhance potency and metabolic stability, chlorine can offer a balance of potency and selectivity, and bromine can introduce beneficial halogen bonding interactions. The choice of halogen and its position on the pyridine ring are critical considerations for medicinal chemists aiming to develop novel and effective kinase inhibitors.

Future advancements in this field will likely involve the use of more complex halogenation patterns and the exploration of less common halogens like iodine. Furthermore, a deeper understanding of the structural and electronic effects of halogens on protein-ligand interactions, aided by computational modeling and advanced structural biology techniques, will undoubtedly pave the way for the rational design of the next generation of highly potent and selective kinase inhibitors.

A Senior Application Scientist's Guide to Isotopic Labeling of 6-Chloro-4-iodopyridin-3-amine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of isotopic labeling strategies for 6-Chloro-4-iodopyridin-3-amine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Understanding the reaction mechanisms involving this scaffold is crucial for optimizing synthetic routes, predicting byproducts, and developing novel analogues. Isotopic labeling stands as a definitive tool for elucidating these complex transformations by providing unambiguous evidence of atomic fate during a chemical reaction. We will explore the synthesis of labeled variants, compare the utility of different isotopes, and contrast this powerful technique with alternative methods for mechanistic investigation.

The Imperative of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[1] Because isotopes of an element are nearly identical in their chemical reactivity, a labeled molecule behaves almost identically to its unlabeled counterpart in a reaction. However, the mass difference allows its path to be traced. This principle is the cornerstone of using isotopic tracers to:

  • Track Bond Formation and Cleavage: By placing a label at a specific position, one can determine if that position is involved in bond-breaking or bond-forming events.

  • Elucidate Reaction Pathways: When a reaction can proceed through multiple potential pathways, tracking the position of the isotope in the final product can confirm the operative mechanism.[1]

  • Identify and Characterize Intermediates: Labeled compounds can help in identifying transient intermediates through techniques like mass spectrometry or NMR spectroscopy.

  • Determine Kinetic Isotope Effects (KIEs): Replacing an atom with a heavier isotope (e.g., hydrogen with deuterium) can slightly slow down a reaction if the bond to that atom is broken in the rate-determining step. Measuring this KIE provides powerful evidence for the transition state structure.

For a molecule like this compound, which possesses multiple reactive sites (C-Cl, C-I, N-H, and the pyridine ring itself), isotopic labeling is an invaluable strategy for dissecting its reactivity in cross-coupling, substitution, or derivatization reactions.

Synthesis and Labeling Strategies for this compound

The successful application of isotopic labeling begins with a robust and flexible synthetic strategy that allows for the precise incorporation of the desired isotope.

Baseline Synthesis of Unlabeled this compound

A common synthetic route involves the protection of the amine group of a 6-chloropyridin-3-amine precursor, followed by iodination and subsequent deprotection. For instance, a tert-butoxycarbonyl (Boc) protecting group can be used. The protected intermediate is then iodinated, and the Boc group is removed under acidic conditions to yield the final product.[2][3] This multi-step approach provides logical points for the introduction of isotopic labels.

Comparative Isotopic Labeling Methodologies

The choice of isotope—typically stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—depends entirely on the mechanistic question being asked.

¹⁵N labeling is ideal for tracking the fate of the pyridine ring nitrogen or the exocyclic amine. Given the prevalence of nitrogen heterocycles in pharmaceuticals, methods for their ¹⁵N-labeling are of high interest.[4][5]

  • De Novo Synthesis: This involves constructing the pyridine ring from simple, ¹⁵N-enriched precursors. While providing unambiguous labeling, this approach is often lengthy and requires significant synthetic development.

  • Nitrogen Isotope Exchange (NIE) via Zincke Intermediates: A more modern and highly efficient "late-stage" labeling strategy involves the activation of the pyridine ring, followed by ring-opening and re-closure with a labeled nitrogen source.[6][7][8] A leading method uses a Zincke activation strategy, where the pyridine is opened to a Zincke imine intermediate, which is then recyclized using a source like ¹⁵N-ammonium chloride ([¹⁵N]H₄Cl) to incorporate the isotope directly into the ring.[9] This approach is powerful for labeling complex, pre-existing pyridine scaffolds.

¹³C labeling is the gold standard for tracking skeletal rearrangements or the fate of specific carbon atoms.

  • Multi-step Synthesis from ¹³C-Precursors: This is the most common approach, requiring the strategic use of commercially available ¹³C-labeled building blocks (e.g., [¹³C]acetyl chloride, [¹³C]acetonitrile) in a de novo synthesis of the pyridine ring.[10][11] While powerful, this can be costly and synthetically demanding. The specific placement of the ¹³C label must be carefully planned to answer the mechanistic question at hand.

Deuterium is exceptionally useful for probing proton transfer steps and for determining kinetic isotope effects.

  • Hydrogen-Deuterium Exchange (H/D Exchange): This is often the simplest labeling method. The aromatic protons on the this compound ring can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, under acidic or basic conditions.[12][13] The regioselectivity of the exchange is dictated by the electronic properties of the ring and the reaction conditions. For this substrate, the protons at the C2 and C5 positions are the most likely candidates for exchange.

At a Glance: Comparison of Isotopic Labels

The selection of an appropriate isotopic label is a critical decision in experimental design. The following table provides a comparative overview to guide this choice.

FeatureNitrogen-15 (¹⁵N) Carbon-13 (¹³C) Deuterium (²H)
Primary Application Tracking the fate of nitrogen atoms in the pyridine ring or amine group. Elucidating reactions involving N-heterocycles.[14]Mapping carbon skeleton rearrangements, tracking fragmentation, and identifying bond formation/cleavage at carbon centers.[11]Probing proton transfer steps, studying reaction kinetics (Kinetic Isotope Effect), and elucidating acid/base catalysis mechanisms.[15][16]
Advantages Low natural abundance (0.37%) results in clean NMR spectra with no background signal.[5] Direct probe of nitrogen chemistry. Late-stage exchange methods are becoming more accessible.[9][17]Provides direct information about the carbon backbone. ¹³C NMR is a standard and powerful analytical technique.[1]Relatively inexpensive and often easy to incorporate via H/D exchange.[12] KIE studies provide powerful mechanistic insight.
Disadvantages Lower NMR sensitivity compared to ¹H. De novo synthesis can be complex. The exocyclic amine ¹⁵N-label may exchange under certain conditions.High cost of ¹³C-labeled starting materials. Synthesis is often complex and requires a custom de novo approach.C-D bonds are slightly stronger than C-H bonds, which can alter reaction rates (this is the basis of the KIE). Deuterium labels can be lost via exchange with protic solvents or reagents.
Primary Detection ¹⁵N NMR, ¹H-¹⁵N HSQC/HMBC NMR, Mass Spectrometry.[18][19]¹³C NMR, ¹H-¹³C HSQC/HMBC NMR, Mass Spectrometry.[18][19]²H NMR, Mass Spectrometry, ¹H NMR (disappearance of signal).[1]

Experimental Workflow and Visualization

To provide a practical context, we outline a detailed protocol for a state-of-the-art labeling method and visualize the associated workflows.

Detailed Protocol: ¹⁵N-Labeling of the Pyridine Ring via Zincke Intermediate

This protocol is adapted from established methods for nitrogen isotope exchange in pyridines.[9]

Objective: To replace the ¹⁴N atom in the pyridine ring of this compound with ¹⁵N.

Step 1: Activation of the Pyridine Ring

  • In a nitrogen-flushed, oven-dried vial, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,4-dinitrobenzenesulfonyl chloride (1.1 eq.) and a non-nucleophilic base such as 2,6-lutidine (1.2 eq.).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed in vacuo to yield the crude pyridinium salt (Zincke salt), which is used directly in the next step.

Step 2: Ring Opening and Recyclization with [¹⁵N]H₄Cl

  • To the vial containing the crude Zincke salt, add anhydrous dimethylformamide (DMF).

  • Add commercially available [¹⁵N]Ammonium chloride (¹⁵NH₄Cl, >98% enrichment, 1.5 eq.).

  • Add a base such as triethylamine (TEA, 3.0 eq.) to liberate ¹⁵NH₃ in situ.

  • Seal the vial and heat the mixture to 80-100 °C for 12-18 hours. The reaction involves the nucleophilic addition of ¹⁵NH₃, ring-opening to a glutaconaldehyde derivative (Zincke imine), and subsequent ring-closure to form the ¹⁵N-labeled pyridine.

  • Monitor the reaction for the formation of the desired product by LC-MS.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.[20]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure [¹⁵N]-6-Chloro-4-iodopyridin-3-amine.

Step 4: Characterization

  • Confirm the structure and isotopic incorporation using high-resolution mass spectrometry (HRMS), which will show the expected mass shift.

  • Use ¹H and ¹³C NMR to confirm the structure.

  • Utilize ¹⁵N NMR or ¹H-¹⁵N HMBC experiments to confirm the position of the ¹⁵N label.

Visualizing the Process

Workflow for ¹⁵N-Labeling via Zincke Intermediate

G cluster_start Starting Material cluster_activation Step 1: Activation cluster_exchange Step 2: Isotope Exchange cluster_end Final Product Start This compound Activate Formation of N-arylsulfonylpyridinium Salt (Zincke Salt) Start->Activate 2,4-dinitrobenzenesulfonyl chloride, Base Open Ring Opening to Zincke Imine Activate->Open ¹⁵NH₃ (from ¹⁵NH₄Cl) Close Ring Closure with ¹⁵N Open->Close Isotope [¹⁵N]H₄Cl / Base Isotope->Open End [¹⁵N]-6-Chloro-4-iodopyridin-3-amine Close->End Rearomatization

Caption: Workflow for ¹⁵N-labeling via a Zincke intermediate.

Using the Labeled Product in a Mechanistic Study

G cluster_reactants Reactants cluster_reaction Hypothetical Reaction cluster_products Potential Products cluster_analysis Analysis Labeled [¹⁵N]-6-Chloro-4-iodopyridin-3-amine (Label in Ring) Condition Pd Catalyst, Base Labeled->Condition Reagent Coupling Partner (e.g., R-B(OH)₂) Reagent->Condition ProductA Product A (¹⁵N remains in pyridine ring) Condition->ProductA Observed Pathway (e.g., Suzuki Coupling) ProductB Product B (Hypothetical, ¹⁵N is lost or scrambled) Condition->ProductB Ruled-out Pathway (e.g., Ring Scrambling) Analysis NMR / MS Analysis confirms ¹⁵N position ProductA->Analysis

Caption: Tracing a ¹⁵N label in a hypothetical cross-coupling reaction.

Comparison with Alternative Mechanistic Probes

While powerful, isotopic labeling is one of several tools available. A comprehensive mechanistic investigation often employs multiple techniques.

TechniquePrincipleInformation GainedAdvantagesLimitations
Isotopic Labeling Tracing atoms by substituting them with their isotopes.[21]Direct evidence of bond connectivity, atomic fate, reaction pathways, and kinetic isotope effects.Provides unambiguous, direct evidence. Can definitively distinguish between proposed mechanisms.Can be synthetically challenging and expensive. The presence of a heavier isotope can slightly alter reaction rates.
Kinetic Studies Measuring reaction rates as a function of reactant concentrations, temperature, and pressure.Derivation of the experimental rate law, which provides information about the composition of the transition state.Quantitative data on reaction rates and activation parameters (ΔH‡, ΔS‡). Non-invasive.Provides indirect information; does not reveal structural details of intermediates or transition states directly.
Computational Chemistry (DFT) Using quantum mechanics to model reaction pathways, intermediates, and transition states.Detailed energetic profiles of the entire reaction coordinate. Prediction of structures and properties of transient species.Can explore hypothetical intermediates that are difficult to detect experimentally. Provides deep insight into electronic structure.The accuracy is highly dependent on the level of theory and model used. May not perfectly reflect solution-phase reality. Requires specialized software and expertise.
Intermediate Trapping Adding a reagent designed to react specifically with a suspected short-lived intermediate to form a stable, characterizable product.Provides evidence for the existence and structure of a proposed intermediate.Can provide direct structural proof of an otherwise unobservable species.The trapping agent can potentially alter the reaction pathway or kinetics. A negative result is not definitive proof of absence.

Conclusion

For the mechanistic study of this compound, isotopic labeling is an unparalleled technique for generating definitive evidence of reaction pathways. The choice between ¹⁵N, ¹³C, and ²H labeling must be guided by the specific mechanistic question at hand. While ¹⁵N labeling via modern nitrogen isotope exchange methods offers a compelling balance of insight and accessibility for this N-heterocycle, a multi-faceted approach that combines labeling data with kinetic and computational studies will ultimately provide the most complete and robust mechanistic understanding. This guide serves as a framework for designing and executing such studies, empowering researchers to move beyond speculation and toward definitive mechanistic elucidation.

References

Safety Operating Guide

Navigating the Synthesis of 6-Chloro-4-iodopyridin-3-amine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

The handling of complex heterocyclic compounds like 6-Chloro-4-iodopyridin-3-amine, a key building block in pharmaceutical research and development, demands a comprehensive and rigorously enforced safety protocol. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for personal protective equipment (PPE), safe handling, and disposal. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated pyridine derivative. While specific toxicity data for this compound is limited, the known hazards of similar molecules, such as pyridine, necessitate a cautious approach. Pyridine and its derivatives are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The presence of chloro and iodo groups can further influence the compound's reactivity and toxicological profile. Therefore, a multi-layered PPE strategy is not just recommended; it is essential.

Core Personal Protective Equipment (PPE) Protocol

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements for handling this compound, with explanations rooted in the chemical's known and potential hazards.

PPE ComponentSpecificationsRationale and Causality
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.The primary risk to the eyes is from accidental splashes of the solid compound or solutions. Chemical splash goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses. A face shield adds an extra layer of protection for the entire face.
Hand Protection Nitrile or Neoprene gloves. Double gloving is recommended.Halogenated organic compounds can penetrate some glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including pyridine and its derivatives.[1] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, minimizing the risk of skin contact with the inner glove.
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects the skin and personal clothing from spills and contamination. Flame-resistant material is a prudent choice given the potential for unforeseen reactions, although this compound itself is not classified as flammable.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the powder outside of a certified chemical fume hood or when airborne dust is anticipated.The fine particulate nature of the solid compound presents an inhalation hazard. An air-purifying respirator with organic vapor cartridges will effectively filter out airborne particles and any volatile components, protecting the respiratory system from irritation and potential systemic toxicity.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following protocols for handling and disposal are designed to be clear, concise, and directly applicable to your daily work.

Experimental Workflow: Safe Handling from Receipt to Reaction

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Verify Chemical Fume Hood Functionality a->b c Gather All Necessary Equipment b->c d Weigh Compound in Fume Hood c->d e Prepare Solution in Fume Hood d->e f Conduct Reaction in Closed System e->f g Decontaminate Glassware f->g h Segregate Halogenated Waste g->h i Dispose of Contaminated PPE h->i

Caption: A logical progression for the safe handling of this compound, from preparation to disposal.

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.

    • Verify Chemical Fume Hood Functionality: Confirm that the chemical fume hood has a current certification and that the airflow is adequate. All handling of the solid compound and its solutions should occur within the fume hood.[3]

    • Gather All Necessary Equipment: Assemble all glassware, spatulas, and other equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Solution Preparation: Slowly add the solid to the solvent in a flask or beaker, ensuring gentle mixing to avoid splashing.

    • Reaction: Conduct the chemical reaction within a closed system whenever possible to prevent the release of vapors or aerosols.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with a suitable solvent is recommended.

    • Waste Segregation: All waste containing this compound, including contaminated solvents, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[4][5]

    • PPE Disposal: The outer pair of gloves should be removed and disposed of in the halogenated waste container immediately after handling the compound. The remaining PPE should be removed and disposed of according to institutional guidelines upon leaving the laboratory.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of halogenated organic compounds is strictly regulated to protect the environment. Adherence to EPA guidelines is mandatory.

disposal_plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal a Solid Waste in Labeled Container c Store in Secondary Containment a->c b Liquid Waste in Labeled Container b->c d Keep in Ventilated Area c->d e Arrange for Licensed Hazardous Waste Pickup d->e f Provide Safety Data Sheet to Disposal Company e->f

Caption: A systematic approach to the safe and compliant disposal of waste containing this compound.

Key Disposal Steps:

  • Containerization: Use separate, compatible, and clearly labeled containers for solid and liquid halogenated waste. The label must include "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Secondary containment is required to prevent the spread of material in case of a leak.

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal. In the United States, disposal must comply with the Resource Conservation and Recovery Act (RCRA) regulations.

By implementing these comprehensive safety and handling protocols, your laboratory can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodopyridin-3-amine
Reactant of Route 2
6-Chloro-4-iodopyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.